Almurtide
Description
Structure
2D Structure
Properties
CAS No. |
61136-12-7 |
|---|---|
Molecular Formula |
C18H30N4O11 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxyacetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)/t8-,10+,11-,12+,15+,16+/m0/s1 |
InChI Key |
NWMHDZMRVUOQGL-CZEIJOLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)CO[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |
Appearance |
Solid powder |
Other CAS No. |
61136-12-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Almurtide; CGP 11637 ; CGP-11637 ; CGP11637; norMDP; norMDP; NacetylnormuramylLalanylDisoglutamine. |
Origin of Product |
United States |
Foundational & Exploratory
Almurtide's Mechanism of Action in the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almurtide is a synthetic analogue of muramyl dipeptide (MDP), which is the minimal biologically active component of peptidoglycan found in the cell walls of both gram-positive and gram-negative bacteria.[1][2] As an immunomodulatory agent, this compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a robust immune response.[1][3] This document provides an in-depth technical overview of the molecular and cellular mechanisms through which this compound exerts its effects on the immune system, tailored for professionals in research and drug development.
Core Mechanism of Action: NOD2 Receptor Activation
The primary mechanism of action for this compound and other muramyl peptides is the activation of the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4] NOD2 is predominantly expressed in the cytoplasm of myeloid cells, including monocytes, macrophages, and dendritic cells.[3][5]
Upon entering the cell, this compound binds directly to the leucine-rich repeat (LRR) domain of NOD2.[3] This binding event induces a conformational change in the NOD2 protein, relieving its auto-inhibited state and promoting its self-oligomerization.[6] This activation is the critical first step in a cascade of downstream signaling events that orchestrate the innate and subsequent adaptive immune responses.[6][7]
Signaling Pathways
The activation of NOD2 by this compound initiates a well-defined signaling cascade that culminates in the activation of key transcription factors responsible for the expression of pro-inflammatory and antimicrobial genes.[6][8]
-
Recruitment of RIPK2: The oligomerized NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[3][5]
-
Activation of NF-κB Pathway: RIPK2, upon recruitment, undergoes ubiquitination and activation.[5] This leads to the activation of the TAK1 (Transforming growth factor-β-Activated Kinase 1) kinase complex, which in turn phosphorylates and activates the IKK (IκB Kinase) complex.[6] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (Nuclear Factor-kappa B), allowing it to translocate to the nucleus.[3][4] In the nucleus, NF-κB drives the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]
-
Activation of MAPK Pathway: In addition to the NF-κB pathway, the activation of TAK1 also leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[6][9] These kinases activate other transcription factors, such as AP-1 (Activator Protein-1), which work in concert with NF-κB to enhance the expression of inflammatory genes.[5]
-
Inflammasome Activation: Muramyl dipeptides can also activate the NALP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, which leads to the activation of caspase-1.[2] Activated caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[10]
Cellular and Systemic Effects
The activation of the NOD2 signaling pathway by this compound results in a broad spectrum of effects on various immune cells, leading to a coordinated systemic immune response.[7]
-
Macrophages and Dendritic Cells: These antigen-presenting cells (APCs) are primary targets of this compound.[11] Activation leads to increased phagocytic activity, enhanced antigen presentation, and the production of a variety of cytokines including TNF-α, IL-1, and IL-6.[1] This promotes inflammation and the activation of the adaptive immune system.[11]
-
T-Lymphocytes and B-Lymphocytes: this compound has adjuvant properties, meaning it enhances the adaptive immune response to antigens.[12] It can polarize the immune response towards a Th1 or Th2 phenotype depending on the microenvironment.[1] It also promotes the proliferation and activation of B-lymphocytes and T-lymphocytes.[11][12]
-
Hematopoiesis: this compound has been shown to stimulate the production of granulocyte colony-stimulating factor (G-CSF), which activates leukopoiesis.[1][7] This leads to an increase in the number of white blood cells, which is beneficial in combating infections.[4]
References
- 1. Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 3. NOD2 - inflammatory signaling and NFkB activation | Antibody News: Novus Biologicals [novusbio.com]
- 4. What is the mechanism of Romurtide? [synapse.patsnap.com]
- 5. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 6. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling in Innate Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of muramyl peptides on macrophages, monokines, and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunological activities of muramyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Almurtide's Role in Stimulating Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Almurtide, a synthetic immunomodulatory agent, and its significant role in the stimulation of hematopoiesis. Through a comprehensive review of preclinical and clinical data, this document elucidates the mechanisms of action, summarizes quantitative effects on hematopoietic lineages, and provides detailed experimental protocols. Particular focus is given to this compound's ability to induce the production of key hematopoietic cytokines, leading to the proliferation and differentiation of various blood cell types. This guide is intended to be a core resource for researchers, scientists, and professionals involved in the development of novel therapeutics for hematological disorders. It is highly probable that "this compound" is a variant or misspelling of "Romurtide," a compound with a substantial body of research in this area. This document will proceed under the assumption that the intended subject is Romurtide, a synthetic muramyl dipeptide derivative.
Introduction
Hematopoiesis is the complex process responsible for the continuous production of all cellular components of blood and plasma. This process is tightly regulated by a variety of hematopoietic growth factors and cytokines. Therapeutic modulation of hematopoiesis is a critical strategy in treating conditions characterized by bone marrow suppression, such as chemotherapy-induced myelosuppression and various hematological malignancies.
Romurtide (N2-[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N6-stearoyl-L-lysine, also known as MDP-Lys(L18) or muroctasin) is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls known for its immunomodulatory properties.[1] Research has demonstrated Romurtide's potent hematopoietic-stimulating effects, positioning it as a promising agent for clinical development.
Mechanism of Action
Romurtide's primary mechanism of action in stimulating hematopoiesis involves the activation of monocytes and macrophages.[1] Upon administration, Romurtide induces these cells to produce and secrete a cascade of hematopoietic cytokines.
Key Cytokines Induced by Romurtide:
-
Colony-Stimulating Factors (CSFs):
-
Granulocyte-Colony Stimulating Factor (G-CSF)
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[2]
-
-
Interleukins (ILs):
-
Other Growth Factors:
These cytokines then act on hematopoietic stem and progenitor cells in the bone marrow, promoting their proliferation and differentiation into mature blood cells, including neutrophils, monocytes, and platelets.
Signaling Pathway Diagram
Caption: Romurtide's mechanism of hematopoietic stimulation.
Quantitative Data on Hematopoietic Stimulation
Preclinical studies in cynomolgus monkeys have provided quantitative data on the effects of Romurtide on peripheral blood cell counts.
Table 1: Effect of Repeated Subcutaneous Dosing of Romurtide in Healthy Cynomolgus Monkeys[1]
| Cell Type | Effect |
| Neutrophils | Significant, dose-dependent increase |
| Monocytes | Significant, dose-dependent increase |
| Platelets | Significant increase |
Table 2: Effect of a Single Subcutaneous Dose of Romurtide (1 mg/head) in Healthy Cynomolgus Monkeys[1]
| Cell Type | Time Course of Effect |
| Neutrophils | Marked increase within 24 hours and sustained at 120 hours |
| Monocytes | Transient decrease until 8 hours, followed by a persistent increase from 48 to 120 hours |
| Lymphocytes | Stable, with a significant decrease observed until 24 hours |
Experimental Protocols
In Vivo Study of Hematopoietic Stimulation in a Primate Model
Objective: To determine the in vivo effects of Romurtide on peripheral blood cell counts and phagocytic cell function in healthy cynomolgus monkeys.
Methodology:
-
Animal Model: Healthy adult cynomolgus monkeys (Macaca fascicularis).
-
Drug Administration:
-
Repeated Dosing: Subcutaneous injections of Romurtide at varying doses.
-
Single Dosing: A single subcutaneous injection of Romurtide (1 mg/head).
-
-
Blood Collection: Peripheral blood samples were collected at baseline and at various time points post-injection.
-
Hematological Analysis: Complete blood counts (CBC) with differential were performed to quantify neutrophils, monocytes, lymphocytes, and platelets.
-
Functional Assay (Chemiluminescence): The chemiluminescence (CL) response of blood neutrophils and monocytes to opsonized Escherichia coli was measured to assess phagocytic activity.[1]
In Vitro Study of Cytokine Production
Objective: To investigate the effect of Romurtide on the production of hematopoietic cytokines by peripheral monocytes.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy cynomolgus monkeys. Monocytes were further purified from the PBMC fraction.
-
Cell Culture: Purified monocytes were cultured in vitro.
-
Romurtide Treatment: Cells were incubated with various concentrations of Romurtide.
-
Cytokine Measurement: The concentrations of Colony-Stimulating Factors (CSFs), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) in the cell culture supernatants were quantified using appropriate immunoassays (e.g., ELISA).[1]
Experimental Workflow Diagram
Caption: Workflow for in vivo and in vitro experiments.
Effects on Megakaryocytopoiesis in Myelosuppressed Primates
Further studies have demonstrated Romurtide's efficacy in promoting the recovery of megakaryocytes in a carboplatin-induced myelosuppression model in monkeys.
Key Findings:
-
Increased number of megakaryocytes.[2]
-
Promoted a shift towards higher ploidy classes of megakaryocytes, indicating maturation.[2]
-
Significant elevation of serum levels of IL-6, SCF, and EPO preceded the observed enhancement of megakaryocyte response.[2]
These findings suggest that Romurtide's stimulation of a broad range of cytokines is responsible for its positive effects on both myeloid and megakaryocytic lineages.
Conclusion and Future Directions
This compound, understood here as Romurtide, is a potent stimulator of hematopoiesis with a well-defined mechanism of action centered on the induction of key hematopoietic cytokines from monocytes and macrophages. The quantitative data from preclinical primate models demonstrate its ability to significantly increase neutrophil, monocyte, and platelet counts. The detailed experimental protocols provided herein offer a foundation for further research and development.
Future investigations should focus on:
-
Clinical trials in human subjects to establish safety, efficacy, and optimal dosing for various indications, such as chemotherapy-induced neutropenia and thrombocytopenia.
-
Further elucidation of the downstream signaling pathways activated by the Romurtide-induced cytokines in hematopoietic progenitor cells.
-
Exploration of combination therapies with other hematopoietic growth factors to potentially achieve synergistic effects.
The comprehensive data presented in this guide underscore the therapeutic potential of this compound (Romurtide) as a valuable agent in the management of hematological disorders.
References
- 1. Stimulatory effect of romurtide on hematopoiesis in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Romurtide, a synthetic muramyl dipeptide derivative, promotes megakaryocytopoiesis through stimulation of cytokine production in nonhuman primates with myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Almurtide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almurtide, chemically known as N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine (nor-MDP), is a synthetic immunomodulatory glycopeptide. As a derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell wall peptidoglycan, this compound functions as a potent agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). This interaction triggers a signaling cascade that culminates in the activation of pro-inflammatory transcription factors, positioning this compound as a significant agent for enhancing immune responses. Its primary application lies in its use as a vaccine adjuvant, particularly in the context of cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, with a focus on its role in activating the innate immune system. Detailed experimental protocols and quantitative data from preclinical studies on related compounds are presented to facilitate further research and development.
Discovery and Background
The discovery of this compound is rooted in the broader investigation of muramyl peptides as modulators of the innate immune system. Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, was identified as the smallest immunologically active component of peptidoglycan from bacterial cell walls. This discovery paved the way for the synthesis of numerous analogues, including this compound (nor-MDP), in an effort to develop potent and safe vaccine adjuvants. This compound has been investigated for its ability to enhance the immunogenicity of vaccines, notably in a Phase 1 clinical trial as an adjuvant for a HER-2 vaccine in cancer therapy.
Chemical Synthesis of this compound (nor-MDP)
The synthesis of this compound, a glycopeptide, is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS). The general strategy involves the synthesis of the dipeptide (L-alanyl-D-isoglutamine) on a solid support, followed by the coupling of a protected N-acetyl-nor-muramic acid derivative.
Experimental Protocol: Solid-Phase Synthesis of a Glycopeptide (General)
This protocol outlines the general steps for synthesizing a glycopeptide like this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-D-iso-Gln(Trt)-OH
-
Fmoc-L-Ala-OH
-
Protected N-acetyl-nor-muramic acid derivative
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple Fmoc-D-iso-Gln(Trt)-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Second Amino Acid Coupling:
-
Remove the Fmoc group from the resin-bound D-isoglutamine.
-
Couple Fmoc-L-Ala-OH using the same coupling reagents.
-
-
Glycosylation (Coupling of N-acetyl-nor-muramic acid):
-
Remove the Fmoc group from the resin-bound L-alanine.
-
Couple the protected N-acetyl-nor-muramic acid derivative to the N-terminus of the dipeptide.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with the cleavage cocktail to cleave the glycopeptide from the solid support and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude glycopeptide in cold diethyl ether.
-
Purify the product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Experimental Workflow for Glycopeptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Mechanism of Action: NOD2 Signaling Pathway
This compound exerts its immunomodulatory effects by acting as an agonist for the intracellular pattern recognition receptor, NOD2. NOD2 is primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells.
Upon entry into the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD2. This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD domain interactions. The formation of this "nodosome" complex initiates downstream signaling cascades, primarily activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. The activation of these pathways results in the transcription of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to an enhanced innate and subsequent adaptive immune response.
NOD2 Signaling Pathway Activated by this compound
Caption: this compound activates the NOD2 signaling pathway.
Quantitative Data
Specific quantitative data for this compound from peer-reviewed publications is limited. However, studies on closely related nor-MDP analogues provide insights into their immunomodulatory potential.
Table 1: Adjuvanticity of a nor-MDP Analogue in Rodents [1]
| Adjuvant | Antigen | Animal Model | Key Finding |
| nor-MDP octylamide (N-Me-Ala) | βhCG-TT conjugate | Rodents | Significantly enhanced anti-hCG response; 3-fold higher antibody titers compared to control. |
Table 2: In Vitro NOD2 Activation by Muramyl Dipeptides
| Compound | Cell Line | Assay | EC₅₀ / Potency | Reference |
| MDP | HEK293T-hNOD2 | NF-κB Reporter Assay | Dose-dependent activation, optimal at 8 µg/mL | [2] |
| MDP Analogues | HEK293T-hNOD2 | Luciferase Reporter Assay | Varied potency, some with lower activation thresholds than MDP | [3] |
Experimental Protocols
NOD2 Activation Assay
This protocol describes a general method to assess the activation of the NOD2 pathway by a ligand like this compound using a reporter gene assay.
Materials:
-
HEK293T cells
-
Human NOD2 expression plasmid
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds.
-
Lysis and Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve and calculate the EC₅₀ value.
Conclusion
This compound (nor-MDP) is a synthetic glycopeptide with significant potential as an immunomodulator, primarily through its agonistic activity on the NOD2 receptor. Its ability to activate the innate immune system makes it a promising candidate for use as a vaccine adjuvant, particularly in the development of therapeutic cancer vaccines. While detailed quantitative data on this compound itself remains somewhat limited in the public domain, the extensive research on its parent compound, MDP, and other analogues provides a strong foundation for its continued investigation. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers and drug development professionals in further exploring the therapeutic applications of this compound and related immunomodulatory compounds. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
The Immunostimulatory Effects of Almurtide on Macrophage Activation: A Technical Guide
Disclaimer: Almurtide is a synthetic analogue of Muramyl Dipeptide (MDP), the minimal biologically active component of bacterial peptidoglycan. While this compound is known to activate monocytes and macrophages, specific quantitative data on its effects are limited in publicly available scientific literature.[1] Therefore, this guide will focus on the well-documented effects of Muramyl Dipeptide (MDP) as a representative muramyl peptide to provide an in-depth understanding of the anticipated biological activities of this compound.
Core Concepts in Macrophage Activation by Muramyl Peptides
Muramyl peptides, including this compound, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). This recognition primarily occurs in macrophages and other myeloid cells, leading to their activation. Activated macrophages undergo a series of functional changes that are crucial for host defense against infections and for orchestrating a broader immune response.
The key outcomes of macrophage activation by muramyl peptides include:
-
Enhanced Microbicidal and Tumoricidal Activity: Activated macrophages exhibit an increased capacity to kill invading pathogens and neoplastic cells.
-
Upregulation of Pro-inflammatory Mediators: The production and secretion of pro-inflammatory cytokines and chemokines are significantly increased, which helps in recruiting and activating other immune cells.
-
Increased Antigen Presentation: Activated macrophages can more effectively process and present antigens to T lymphocytes, thereby bridging the innate and adaptive immune responses.
Quantitative Effects of Muramyl Dipeptide (MDP) on Macrophage Activation
The following tables summarize the quantitative data on the effects of MDP on macrophage activation from various studies. These data provide a benchmark for the expected potency of this compound.
Table 1: MDP-Induced Cytokine Production in Macrophages
| Cytokine | Cell Type | MDP Concentration | Incubation Time | Fold Increase/Concentration | Reference |
| IL-1β | Human Monocyte-Derived Macrophages (MDM) | 100 µg/mL | 24 hours | ~2500 pg/mL | |
| TNF-α | Human Monocyte-Derived Macrophages (MDM) | 100 µg/mL | 24 hours | ~4000 pg/mL | |
| IL-6 | Human Monocyte-Derived Macrophages (MDM) | 100 µg/mL | 24 hours | ~6000 pg/mL | |
| IL-8 | Human THP-1 monocytes | 1-100 µg/mL | Not Specified | Dose-dependent increase | [2] |
| IL-12p40 | Mouse Bone Marrow-Derived DCs | 10 µg/mL (pre-incubation) | 24 hours | Inhibition of TLR-ligand induced IL-12p40 | [3] |
Table 2: MDP-Induced Nitric Oxide (NO) Production in Macrophages
| Cell Type | MDP Concentration | Incubation Time | Nitrite Concentration (µM) | Reference |
| Murine Macrophage Cell Line (RAW 264.7) | Not specified alone; enhances LPS-induced NO | Not specified | Not specified | [2] |
| Alveolar Macrophages | In nanocapsules | Not specified | Induction of NO synthase activity | [4] |
Signaling Pathways of Macrophage Activation by Muramyl Peptides
The primary signaling pathway initiated by muramyl peptides like MDP involves the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) .
The NOD2 Signaling Cascade
Upon entering the cytoplasm, MDP binds to the leucine-rich repeat (LRR) domain of NOD2. This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through CARD-CARD interactions.
Activated RIPK2 then triggers downstream signaling cascades, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of the immune response.
Experimental Protocols for Assessing Macrophage Activation
The following are detailed methodologies for key experiments used to quantify the effects of muramyl peptides on macrophage activation.
Macrophage Culture and Stimulation
-
Cell Source:
-
Primary Macrophages: Isolate bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Cell Lines: Use macrophage-like cell lines such as murine RAW 264.7 or human THP-1 cells.
-
-
Cell Seeding: Plate macrophages in 96-well or 24-well tissue culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Stimulation:
-
Prepare a stock solution of this compound or MDP in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium.
-
Dilute the stock solution to the desired final concentrations (e.g., ranging from 0.1 to 100 µg/mL).
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the muramyl peptide.
-
Include a negative control (medium alone) and a positive control (e.g., Lipopolysaccharide - LPS at 100 ng/mL).
-
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator.
Measurement of Cytokine Production by ELISA
-
Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any detached cells.
-
ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions for the ELISA protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Measurement of Nitric Oxide Production by Griess Assay
-
Sample Collection: Collect the cell culture supernatants as described for the ELISA.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
Add 50 µL of the cell culture supernatant to a 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Conclusion
This compound, as a muramyl dipeptide analogue, is a potent activator of macrophages. Its mechanism of action is anticipated to be mediated through the intracellular NOD2 receptor, leading to the activation of NF-κB and MAPK signaling pathways. This results in the production of a variety of pro-inflammatory cytokines and nitric oxide, which are key mediators of the innate immune response. The experimental protocols and quantitative data provided in this guide, based on studies with the parent compound MDP, offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the immunomodulatory properties of this compound and related compounds. Further studies are warranted to establish the specific quantitative effects and full therapeutic potential of this compound.
References
- 1. Macrophage activation by muramyl dipeptide as measured by macrophage spreading and attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing macrophage activation by muramyl peptides: inhibition of NO synthase activity by high levels of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on Almurtide: Information Not Publicly Available
Despite a comprehensive search of scientific literature, clinical trial databases, and drug development resources, there is currently insufficient publicly available information to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of Almurtide.
Our investigation included searches for "this compound" in prominent databases such as DrugBank and publications from the World Health Organization. While these sources confirm that this compound is recognized as a small molecule and classified as an immunological agent, they do not offer the detailed scientific data required to construct a comprehensive technical whitepaper for researchers, scientists, and drug development professionals.
Specifically, the following core information, essential for the requested guide, is not available in the public domain:
-
Pharmacokinetic Data: Quantitative data regarding this compound's absorption, distribution, metabolism, and excretion (ADME), including its half-life, clearance, volume of distribution, Cmax (maximum concentration), and Tmax (time to maximum concentration), are not published.
-
Pharmacodynamic Data: Information on the dose-response relationship, EC50 (half-maximal effective concentration), and Emax (maximum effect) of this compound is not available.
-
Mechanism of Action & Signaling Pathways: There are no detailed descriptions or diagrams of the signaling pathways that this compound is presumed to modulate.
-
Experimental Protocols: Methodologies for key experiments, including bioanalytical methods for detecting this compound in biological matrices, as well as protocols for in vivo and in vitro studies, have not been published.
-
Clinical Trial Information: No registered clinical trials for this compound could be identified, which would typically be a source for pharmacokinetic and pharmacodynamic data in humans.
Searches were also conducted to determine if "this compound" might be an alternative name for another compound, such as "Elamipretide," which appeared in some related search results. However, no evidence of a direct relationship or common misspelling was found.
Without access to foundational scientific research and clinical data, it is not possible to fulfill the request for a detailed technical guide on the pharmacokinetics and pharmacodynamics of this compound. The creation of data tables, experimental protocols, and signaling pathway diagrams, as mandated by the core requirements, cannot be accomplished.
It is possible that this compound is a compound in the very early stages of drug discovery and development, and information regarding its properties has not yet been disclosed publicly. Researchers and professionals interested in this molecule are encouraged to monitor scientific publications and clinical trial registries for any future disclosures of information.
Almurtide: An Enigma in the Realm of Immunomodulation
Despite a comprehensive search of scientific literature and drug databases, information regarding the immunomodulatory potential of a compound specifically identified as "Almurtide" is not publicly available. As a result, a detailed technical guide on its mechanism of action, experimental data, and signaling pathways cannot be constructed at this time.
Initial database inquiries confirm the existence of a molecule named this compound, classified as a small molecule drug with a monoisotopic molecular weight of 478.19 Da.[1] However, this entry lacks any associated data on its biological activity, including any potential effects on the immune system. Extensive searches for preclinical or clinical studies investigating the immunomodulatory properties of this compound have yielded no specific results.
The scientific community is actively exploring a wide array of molecules for their potential to modulate the immune system for therapeutic benefit. These agents can range from peptides and polysaccharides to various synthetic compounds.[2][3][4][5][6] The development of such agents involves a rigorous process of preclinical evaluation in cellular and animal models to elucidate their mechanism of action and safety profile before proceeding to human clinical trials.[7][8] This process generates a substantial body of data that is typically disseminated through peer-reviewed publications and scientific conferences. The absence of such a data trail for this compound suggests that it is either a very early-stage compound not yet described in the public domain, a candidate that was not pursued, or a designation that is not widely recognized in the scientific literature.
For a compound to be considered a potential immunomodulatory agent, it would need to be characterized through a series of experiments, including but not limited to:
-
In vitro assays: Assessing the compound's effect on immune cell proliferation, cytokine production (e.g., TNF-α, IL-6, IL-10), and signaling pathways in isolated immune cells (e.g., T cells, B cells, macrophages).
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of inflammatory or autoimmune diseases.
-
Mechanism of action studies: Identifying the specific molecular targets and signaling cascades affected by the compound.
Without access to any of this foundational data for this compound, it is impossible to provide the in-depth technical guide requested. Researchers, scientists, and drug development professionals interested in immunomodulation are encouraged to consult the extensive literature on other well-characterized immunomodulatory agents to inform their work. Should data on this compound become publicly available in the future, a comprehensive technical analysis can be performed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Immunomodulatory functions of algal bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microalgae with Immunomodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Discoveries on Marine Organism Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and immunomodulatory activity of natural bioactive compounds - an in vitro investigation with potential applications in managing Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MODEL‐AD Pre‐Clinical Testing Core: A Precision Medicine Pipeline for Preclinical Testing of Alzheimer’s Disease Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cellular Targets of Almurtide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almurtide, also known as nor-MDP, is a synthetic analogue of muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell walls. It is recognized as a potent immunomodulatory agent with demonstrated anti-inflammatory, anti-tumor, and anti-infective properties. The primary mechanism of action of this compound and other MDP derivatives is the activation of monocytes and macrophages, key cells of the innate immune system. This activation triggers a cascade of intracellular signaling events, leading to the production of various cytokines and the orchestration of a broader immune response. This technical guide provides an in-depth overview of the in vitro cellular targets of this compound, focusing on its interaction with its primary receptor and the subsequent downstream signaling pathways. The information presented herein is based on studies of muramyl dipeptides as a class, as specific quantitative in vitro data for this compound is limited in publicly available literature.
Primary Cellular Target: Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)
The principal intracellular receptor for this compound and other muramyl dipeptides is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is a member of the Nod-like receptor (NLR) family of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by detecting specific pathogen-associated molecular patterns (PAMPs).
Binding Affinity:
| Ligand | Receptor Domain | Method | Dissociation Constant (Kd) | Reference |
| Muramyl Dipeptide (MDP) | Leucine-Rich Repeat (LRR) Domain of NOD2 | Surface Plasmon Resonance (SPR) | 212 ± 24 nM | [1] |
| Muramyl Dipeptide (MDP) | Full-length NOD2 | Surface Plasmon Resonance (SPR) | 51 ± 18 nM | [2] |
Table 1: Binding Affinity of Muramyl Dipeptide to NOD2.
Downstream Signaling Pathways
The binding of this compound to the LRR domain of NOD2 induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades. The two primary pathways activated by NOD2 are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Activation of the NF-κB pathway is a central event in the cellular response to this compound. This pathway plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
MAPK Signaling Pathway
In addition to the NF-κB pathway, this compound-mediated NOD2 activation also triggers the MAPK signaling cascade. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The key MAPK pathways activated downstream of NOD2 include p38, JNK, and ERK.
Cellular Responses
The activation of NF-κB and MAPK signaling pathways culminates in a variety of cellular responses, primarily in monocytes and macrophages. These responses are central to the immunomodulatory effects of this compound.
Cytokine Production
A key outcome of this compound stimulation is the production and secretion of a range of pro-inflammatory cytokines. The specific profile and quantity of cytokines can vary depending on the cell type, concentration of this compound, and the experimental conditions.
| Cell Type | This compound (nor-MDP) Concentration | Cytokine Induced | Method | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µg/mL | TNF-α, IL-1β, IL-6 | ELISA | General MDP literature |
| Murine Macrophages (RAW 264.7) | 10 µg/mL | TNF-α, IL-6 | ELISA | General MDP literature |
| Human Monocytic Cell Line (THP-1) | 100 ng/mL | IL-8 | ELISA | [3] |
Table 2: In Vitro Cytokine Production Induced by Muramyl Dipeptides.
Macrophage Activation
This compound is a potent activator of macrophages, leading to enhanced phagocytic activity and the expression of co-stimulatory molecules.
| Cell Type | This compound (nor-MDP) Concentration | Cellular Effect | Method | Reference |
| Murine Peritoneal Macrophages | 10 µg/mL | Increased Phagocytosis | Iodination technique | [4] |
| Human Monocyte-derived Macrophages | Not Specified | Enhanced Tumoricidal Activity | In vitro proliferation assay | General MDP literature |
Table 3: In Vitro Macrophage Activation by Muramyl Dipeptides.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to study the cellular targets of this compound. Specific details may need to be optimized based on the cell type and experimental goals.
NOD2 Binding Assay (Surface Plasmon Resonance)
This protocol outlines the general steps for assessing the binding of this compound to the NOD2 receptor using SPR.
Protocol:
-
Immobilization of NOD2: Covalently immobilize purified recombinant human NOD2 protein (or its LRR domain) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Preparation of this compound: Prepare a series of this compound solutions in a suitable running buffer (e.g., HBS-EP+) at various concentrations.
-
Binding Analysis: Inject the this compound solutions sequentially over the immobilized NOD2 surface. Monitor the association and dissociation phases by measuring the change in the surface plasmon resonance signal (response units, RU).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
NF-κB Translocation Assay (Immunofluorescence)
This protocol describes how to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon this compound stimulation.
References
- 1. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 2. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muramyl dipeptide enhances in vitro peritoneal macrophage phagocytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Almurtide Administration in Mouse Models
Disclaimer: As of the latest literature review, specific dosage and administration protocols for "Almurtide" in mouse models are not publicly available. The following application notes and protocols are therefore based on established best practices for the administration of novel therapeutic compounds in preclinical rodent studies. Researchers should consider these as a starting point and perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Data Presentation
Due to the absence of specific experimental data for this compound, a hypothetical data table is presented below to illustrate how quantitative data for a novel compound could be structured. This table provides a template for researchers to populate with their own experimental findings.
Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Model of Alzheimer's Disease
| Dosage (mg/kg) | Administration Route | Frequency | Mouse Strain | Duration of Treatment | Observed Effect on Aβ Plaque Load (%) | Notes |
| 1 | Intraperitoneal (IP) | Daily | 5XFAD | 4 weeks | 15% reduction | Mild improvement in cognitive tests. |
| 5 | Intraperitoneal (IP) | Daily | 5XFAD | 4 weeks | 40% reduction | Significant improvement in cognitive tests. |
| 10 | Intraperitoneal (IP) | Daily | 5XFAD | 4 weeks | 55% reduction | No additional benefit over 5 mg/kg, some signs of mild toxicity observed. |
| 5 | Subcutaneous (SC) | Daily | 5XFAD | 4 weeks | 35% reduction | Slower absorption compared to IP. |
| 5 | Oral Gavage (PO) | Daily | 5XFAD | 4 weeks | 20% reduction | Lower bioavailability observed. |
Experimental Protocols
The following are detailed protocols for common administration routes in mice. These should be adapted based on the specific formulation of this compound and the experimental design.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for administering substances that need to be absorbed rapidly into the systemic circulation.[1]
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)[2]
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse to expose the abdomen. Tilting the mouse with its head slightly downward can help to move the abdominal organs away from the injection site.[3]
-
Site Preparation: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[1] Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 10-20 degree angle. Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn back.
-
Administration: If aspiration is clear, inject the this compound solution slowly. The recommended maximum volume for an IP injection in a mouse is typically up to 2 ml.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Subcutaneous (SC) Injection
Subcutaneous injections are used for slower, more sustained absorption of a substance.[4]
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)[2]
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Grasp the mouse firmly by the loose skin over the shoulders (scruff).
-
Site Preparation: Create a "tent" of skin over the back, between the shoulder blades. Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle into the base of the skin tent, parallel to the spine.
-
Administration: Gently aspirate to ensure the needle has not entered a blood vessel. Inject the this compound solution. The recommended maximum volume for an SC injection in a mouse is generally up to 3 ml.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage.
Intravenous (IV) Injection
Intravenous injections provide the most rapid delivery of a substance directly into the bloodstream. This route is often used for substances with poor bioavailability when administered via other routes.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml) and needles (27-30 gauge)[2]
-
70% ethanol wipes
-
A restraining device and a heat lamp or warming pad
Procedure:
-
Animal Preparation: Place the mouse in a restraining device to secure it and expose the tail. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them easier to visualize and access.[3]
-
Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: You should see a "flash" of blood in the needle hub if you have successfully entered the vein. Inject the this compound solution slowly. If you see swelling or feel resistance, the needle is not in the vein and should be repositioned.
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage.
Oral Gavage (PO)
Oral gavage is used to administer a precise dose of a substance directly into the stomach.
Materials:
-
This compound solution or suspension
-
A flexible or rigid, ball-tipped gavage needle
-
Syringe
Procedure:
-
Animal Restraint: Firmly restrain the mouse by the scruff of the neck to keep the head and body in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, just behind the incisors. Advance the needle along the roof of the mouth and down the esophagus. The needle should pass easily without force.
-
Administration: Once the needle is in the stomach (the approximate length can be pre-measured against the mouse from the tip of the nose to the last rib), administer the this compound solution. A safe volume for oral gavage in mice is around 10 ml/kg of body weight.[2]
-
Withdrawal: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Mandatory Visualizations
Caption: A generalized experimental workflow for evaluating this compound in a mouse model.
Caption: A hypothetical signaling pathway for this compound's neuroprotective mechanism.
References
Almurtide (nor-MDP) as a Potent Adjuvant for Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almurtide, also known as N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine (nor-MDP), is a synthetic analogue of muramyl dipeptide (MDP), the minimal biologically active component of peptidoglycan found in the cell walls of both gram-positive and gram-negative bacteria. It is a potent immunomodulator that has garnered significant interest as a vaccine adjuvant. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. This compound enhances the immune response to co-administered antigens, leading to more robust and long-lasting protective immunity.
This document provides detailed application notes on the use of this compound as a vaccine adjuvant, including its mechanism of action, quantitative data from preclinical studies with closely related MDP derivatives, and detailed protocols for vaccine formulation and immunogenicity assessment.
Mechanism of Action
This compound functions as an adjuvant by activating the innate immune system, which in turn orchestrates a more potent adaptive immune response. The primary cellular target of this compound and other muramyl peptides is the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is expressed in the cytoplasm of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.
Upon recognition of this compound, NOD2 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD). The formation of this signaling complex, often referred to as the "nodosome," triggers downstream signaling cascades.
Activated RIPK2 recruits and activates TAK1 (Transforming growth factor-β-activated kinase 1), which subsequently activates two major signaling pathways:
-
Nuclear Factor-κB (NF-κB) Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α), chemokines, and co-stimulatory molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates the MAPK signaling cascade, including p38 and JNK, which further contributes to the production of inflammatory mediators.
The culmination of these signaling events is the maturation and activation of antigen-presenting cells (APCs), enhanced antigen presentation to T lymphocytes, and the promotion of a robust and specific T and B cell response against the co-administered antigen.
Signaling Pathway of this compound (nor-MDP)
Caption: this compound (nor-MDP) signaling via the NOD2 pathway.
Quantitative Data Presentation
The following tables summarize the immunogenicity data from a preclinical study evaluating the adjuvant effects of lipophilic muramyl dipeptide (MDP) derivatives, which are close analogues of this compound, with an inactivated hantavirus vaccine in mice.[1]
Table 1: Antigen-Specific Antibody Titers in Mice
| Immunization Group | Adjuvant | Mean Indirect Fluorescent Antibody (IFA) Titer (Week 4) | Mean Neutralizing Antibody Titer (Week 4) |
| Vaccine Alone | None | 1:80 | 1:20 |
| Vaccine + B30-MDP | 100 µg | 1:640 | 1:160 |
| Vaccine + MDP-Lys(L18) | 100 µg | 1:640 | 1:160 |
* Indicates a statistically significant increase compared to the "Vaccine Alone" group.
Table 2: HFRS Virus-Specific Antibody-Producing Cells (ELISPOT Assay, Week 4)
| Immunization Group | Adjuvant | Mean Number of IgG1-Producing Cells / 10^6 Spleen Cells | Mean Number of IgM-Producing Cells / 10^6 Spleen Cells |
| Vaccine Alone | None | 50 | 25 |
| Vaccine + B30-MDP | 100 µg | 250 | 100 |
| Vaccine + MDP-Lys(L18) | 100 µg | 230 | 90 |
* Indicates a statistically significant increase compared to the "Vaccine Alone" group.
Table 3: Serum Cytokine Levels in Immunized Mice (Week 4)
| Immunization Group | Adjuvant | Mean IL-4 Concentration (pg/mL) | Mean IL-6 Concentration (pg/mL) |
| Vaccine Alone | None | < 20 | < 50 |
| Vaccine + B30-MDP | 100 µg | 150 | 400 |
| Vaccine + MDP-Lys(L18) | 100 µg | 140 | 380 |
* Indicates a statistically significant increase compared to the "Vaccine Alone" group.
These data demonstrate that the inclusion of an MDP derivative as an adjuvant significantly enhances both humoral and cellular immune responses to the hantavirus vaccine, as evidenced by increased antibody titers, a higher number of antibody-producing cells, and elevated levels of Th2-polarizing cytokines.[1]
Experimental Protocols
Protocol 1: Vaccine Formulation with this compound
This protocol provides a general method for the formulation of a subunit vaccine containing a recombinant protein antigen with this compound as the adjuvant.
Materials:
-
Recombinant protein antigen of interest (in a suitable buffer, e.g., PBS)
-
This compound (nor-MDP), sterile powder
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Reconstitution of this compound: a. Calculate the required amount of this compound based on the desired final concentration in the vaccine formulation (e.g., 100 µg per dose). b. Aseptically reconstitute the lyophilized this compound powder in sterile saline or PBS to a convenient stock concentration (e.g., 1 mg/mL). c. Ensure complete dissolution by gentle vortexing or pipetting.
-
Antigen Preparation: a. Prepare the recombinant protein antigen at the desired concentration for immunization (e.g., 10 µg per dose). b. The antigen should be in a sterile, buffered solution compatible with administration.
-
Vaccine Formulation: a. In a sterile vial, combine the required volume of the antigen solution with the required volume of the reconstituted this compound solution. b. For example, to prepare a 100 µL dose containing 10 µg of antigen and 100 µg of this compound, you would mix 10 µL of a 1 mg/mL antigen stock with 100 µL of a 1 mg/mL this compound stock and adjust the final volume to 100 µL with sterile saline or PBS. c. Gently mix the final formulation by inverting the vial several times. Avoid vigorous vortexing to prevent protein denaturation.
-
Final Preparation and Storage: a. The final vaccine formulation should be a clear solution. b. Use the formulated vaccine immediately or store it at 2-8°C for a short period, as determined by stability studies. Do not freeze formulations containing this compound unless stability has been confirmed.
Protocol 2: Mouse Immunization and Sample Collection
This protocol describes a typical immunization schedule and sample collection procedure for evaluating the immunogenicity of an this compound-adjuvanted vaccine in a mouse model.[1]
Materials:
-
Formulated vaccine (Antigen + this compound)
-
Control formulation (Antigen only)
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles (e.g., 27-gauge)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Anesthesia and euthanasia supplies as per institutional guidelines
Procedure:
-
Animal Grouping: a. Divide mice into experimental groups (e.g., n=5-10 mice per group):
- Group 1: Vaccine with this compound
- Group 2: Vaccine without adjuvant (control)
- Group 3: PBS or saline only (negative control)
-
Primary Immunization (Day 0): a. Administer a 100 µL dose of the respective formulation to each mouse via subcutaneous (s.c.) injection at the base of the tail or in the scruff of the neck.
-
Booster Immunization (Day 14): a. Administer a second 100 µL dose of the same formulation to each mouse in the same manner as the primary immunization.
-
Blood Sample Collection: a. Collect blood samples at various time points to assess the kinetics of the immune response. A typical schedule includes:
- Day 0 (pre-immunization bleed)
- Day 14 (before the booster)
- Day 28 (two weeks post-booster)
- Additional time points as needed (e.g., Day 42, Day 56) b. Blood can be collected via the tail vein or retro-orbital sinus (under anesthesia). c. Allow the blood to clot at room temperature, then centrifuge to separate the serum. d. Store the serum samples at -20°C or -80°C until analysis.
-
Terminal Sample Collection (e.g., Day 28 or later): a. At the end of the study, euthanize the mice according to approved institutional protocols. b. Collect terminal blood samples for serum analysis. c. Aseptically harvest spleens for the analysis of cellular immune responses (e.g., T-cell proliferation assays, ELISPOT).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol outlines the steps for quantifying antigen-specific IgG antibodies in the collected mouse serum.
Materials:
-
96-well ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples (and a negative control serum)
-
HRP-conjugated anti-mouse IgG detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the recombinant antigen to an optimal concentration (e.g., 1-5 µg/mL) in coating buffer. b. Add 100 µL of the diluted antigen to each well of the ELISA plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate 3 times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Serum Incubation: a. Wash the plate 3 times with wash buffer. b. Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100). c. Add 100 µL of the diluted serum to the appropriate wells. d. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: a. Wash the plate 5 times with wash buffer. b. Dilute the HRP-conjugated anti-mouse IgG detection antibody in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.
-
Development and Reading: a. Wash the plate 5 times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark for 15-30 minutes, or until a color change is observed. d. Stop the reaction by adding 50 µL of stop solution to each well. e. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the absorbance of the negative control).
Experimental Workflow
Caption: Workflow for an in vivo immunogenicity study.
References
Application Notes and Protocols for Utilizing Almurtide to Enhance Vaccine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almurtide, a synthetic derivative of Muramyl Dipeptide (MDP), represents a potent immunoadjuvant capable of significantly enhancing the efficacy of vaccines. MDP is the minimal biologically active component of the peptidoglycan cell wall of bacteria and is recognized by the innate immune system, triggering a robust immune response. This compound and other MDP derivatives are designed to maximize this adjuvant activity while minimizing potential side effects, such as pyrogenicity.[1] These molecules act as agonists for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a cytosolic pattern recognition receptor (PRR), leading to the activation of downstream signaling pathways that promote both humoral and cellular immunity.[2]
These application notes provide a comprehensive overview of the use of this compound and related MDP derivatives as vaccine adjuvants, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: Efficacy of MDP Derivatives in Preclinical Models
The following tables summarize the quantitative data from preclinical studies demonstrating the enhanced immunogenicity of vaccines formulated with MDP derivatives.
Table 1: Adjuvant Effect of B30-MDP on Influenza Vaccine Immunogenicity
| Vaccine Formulation | Outcome | Result | Reference |
| Influenza Vaccine (Hemagglutinin and Neuraminidase) | Antibody Production | 16-fold stronger with B30-MDP | [3] |
| Virosomal Influenza Vaccine | Duration of Antibody Production | Extended up to 6 months with B30-MDP | [3] |
Table 2: Immunogenicity of Inactivated Hantavirus Vaccine with MDP Derivatives
| Adjuvant | Parameter | Week 4 Post-Immunization (Adjuvant vs. Vaccine Alone) | Reference |
| B30-MDP | Indirect Fluorescent Antibody (IFA) Titer | Significantly Higher | [4] |
| Neutralizing Antibody Titer | Significantly Higher | [4] | |
| HFRS Virus-Specific IgG1-producing Cells (ELISpot) | Enhanced Number | [4] | |
| HFRS Virus-Specific IgM-producing Cells (ELISpot) | Enhanced Number | [4] | |
| Serum IL-4 Levels | Higher Level | [4] | |
| Serum IL-6 Levels | Higher Level | [4] | |
| T-cell Proliferation (in vitro) | Significantly Higher | [4] | |
| Delayed-Type Hypersensitivity (DTH) | Higher Reaction | [4] | |
| MDP-Lys(L18) | Indirect Fluorescent Antibody (IFA) Titer | Significantly Higher | [4] |
| Neutralizing Antibody Titer | Significantly Higher | [4] | |
| HFRS Virus-Specific IgG1-producing Cells (ELISpot) | Enhanced Number | [4] | |
| HFRS Virus-Specific IgM-producing Cells (ELISpot) | Enhanced Number | [4] | |
| Serum IL-4 Levels | Higher Level | [4] | |
| Serum IL-6 Levels | Higher Level | [4] | |
| T-cell Proliferation (in vitro) | Significantly Higher | [4] | |
| Delayed-Type Hypersensitivity (DTH) | Higher Reaction | [4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound (MDP Derivative)
This compound, being a derivative of Muramyl Dipeptide (MDP), exerts its adjuvant effect through the activation of the NOD2 signaling pathway. Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of the cytosolic receptor NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD). The subsequent polyubiquitination of RIPK2 serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-beta-Activated Kinase 1) complex. Activated TAK1 then initiates two major downstream signaling cascades: the NF-κB pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway. Activation of these pathways results in the transcription of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are crucial for the initiation and shaping of the adaptive immune response.
Caption: this compound/MDP signaling via the NOD2 pathway.
General Experimental Workflow for Evaluating this compound as a Vaccine Adjuvant
The evaluation of this compound's adjuvant activity typically follows a structured workflow. The process begins with the formulation of the vaccine, where the antigen of interest is combined with this compound. This formulation is then administered to an animal model, often mice, according to a defined immunization schedule. Following immunization, blood samples and splenocytes are collected to assess the induced immune responses. Humoral immunity is commonly evaluated by measuring antigen-specific antibody titers in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA). Cellular immunity is assessed by quantifying cytokine-secreting cells from the spleen using an Enzyme-Linked Immunospot (ELISpot) assay or by measuring T-cell proliferation. The final step involves data analysis to compare the immune responses generated by the this compound-adjuvanted vaccine with those from a control group receiving the antigen alone.
References
- 1. New developments in the field of synthetic muramyl peptides, especially as adjuvants for synthetic vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 4. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Biological Activity of Almurtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almurtide, also known as N-acetyl-normuramyl-L-alanyl-D-isoglutamine (nor-MDP) or CGP-11637, is a synthetic analog of muramyl dipeptide (MDP), a component of the bacterial cell wall. Unlike typical glycopeptide antibiotics that directly inhibit bacterial growth, this compound's primary biological activity is immunomodulatory. It is recognized by the innate immune system, leading to the activation of various signaling pathways and cellular responses. These application notes provide detailed protocols for assays to quantify the immunomodulatory and potential antiviral effects of this compound.
I. In Vitro Assays for Immunomodulatory Activity
The following are key in vitro assays to measure the ability of this compound to stimulate immune cells.
Cytokine Production Assay in Immune Cells
This assay quantifies the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells in response to this compound stimulation.
Experimental Protocol:
-
Cell Culture:
-
Culture human or murine macrophage-like cell lines (e.g., THP-1, RAW 264.7) or primary peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or cell culture medium.
-
Prepare serial dilutions of this compound to the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Remove the old medium from the cells and add 200 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium only) and a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Presentation:
-
The results should be presented as the concentration of the cytokine (pg/mL or ng/mL) produced at each this compound concentration.
-
Quantitative Data Summary (Example):
| This compound (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Vehicle) | 50 ± 10 | 100 ± 20 |
| 0.1 | 150 ± 25 | 300 ± 40 |
| 1 | 500 ± 60 | 1200 ± 150 |
| 10 | 1200 ± 120 | 3500 ± 300 |
| 100 | 2500 ± 200 | 8000 ± 500 |
| LPS (100 ng/mL) | 3000 ± 250 | 10000 ± 800 |
Macrophage Activation Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key indicator of macrophage activation, in response to this compound.
Experimental Protocol:
-
Cell Culture:
-
Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., LPS at 1 µg/mL).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Data Presentation:
-
The results are expressed as the concentration of nitrite (µM) in the culture supernatant.
-
Quantitative Data Summary (Example):
| This compound (µg/mL) | Nitrite (µM) |
| 0 (Vehicle) | 1.5 ± 0.3 |
| 1 | 5.2 ± 0.8 |
| 10 | 15.8 ± 2.1 |
| 100 | 35.4 ± 4.5 |
| LPS (1 µg/mL) | 50.1 ± 5.9 |
II. In Vivo Assay for Antiviral Activity
Based on early studies, this compound (as CGP 11637) has shown potential in preventing certain oncogenic viral infections in animal models. The following is a general protocol to assess this activity.
Viral Challenge Model in Mice
This assay evaluates the ability of this compound to protect mice from a viral infection that leads to a measurable outcome, such as tumor development.
Experimental Protocol:
-
Animal Model:
-
Use a suitable mouse strain susceptible to the virus of interest (e.g., SJL/J mice for Friend leukemia virus).
-
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
For some applications, an emulsion with an adjuvant like squalene may be prepared.
-
Administer this compound subcutaneously at a predetermined dose and schedule (e.g., two injections, two weeks apart, before viral challenge).
-
-
Viral Challenge:
-
Two weeks after the final this compound administration, challenge the mice with a specific dose of the virus (e.g., Friend leukemia virus) via an appropriate route (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Monitor the mice regularly for signs of disease development (e.g., tumor formation, weight loss, mortality).
-
The primary endpoint could be the incidence of tumor development or the delay in tumor onset.
-
-
Data Presentation:
-
The results can be presented as the percentage of tumor-free mice in each group over time (Kaplan-Meier survival curve) or the average tumor volume at a specific time point.
-
Quantitative Data Summary (Example):
| Treatment Group | Tumor Incidence (%) |
| Vehicle + Virus | 80 |
| This compound + Virus | 30 |
III. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound (nor-MDP)
This compound, as a muramyl dipeptide analog, is primarily recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.
Almurtide Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Almurtide (also known as N-Acetylmuramyl-L-alanyl-D-isoglutamine or Muramyl Dipeptide, MDP) for use in preclinical research settings. The following sections detail the necessary components, formulation procedures, and key experimental protocols for in vivo evaluation.
Product Information and Solubility
This compound is a synthetic immunomodulatory glycopeptide with demonstrated anti-inflammatory, anti-tumor, and anti-infective properties in preclinical models.[1] For in vivo studies, proper formulation is critical to ensure accurate dosing and bioavailability.
| Property | Data | Source |
| Synonyms | N-Acetylmuramyl-L-alanyl-D-isoglutamine, Muramyl Dipeptide (MDP) | [2][3] |
| Molecular Formula | C₁₉H₃₂N₄O₁₁ | [2] |
| Molecular Weight | 492.48 g/mol (anhydrous basis) | [2][3] |
| Appearance | White solid/powder | [4] |
| Solubility | Soluble in Water and Methanol | [4] |
| Storage | Store at -20°C | [3][4] |
Formulation Protocol for Injectable this compound Solution
This protocol describes the preparation of a sterile this compound solution suitable for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration in murine models.
2.1. Materials and Equipment
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride solution (Normal Saline)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Pipettes and sterile pipette tips
2.2. Preparation of Sterile this compound Stock Solution
This protocol yields a 10 mg/mL stock solution, which can be further diluted for specific in vivo experiments.
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Reconstitute the this compound powder in Sterile Water for Injection (WFI) to achieve a concentration of 10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of WFI. Vortex gently until the powder is completely dissolved.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile vial. This step removes any potential microbial contamination.
-
Storage: Store the sterile stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
2.3. Preparation of Dosing Solutions
For in vivo experiments, the stock solution is typically diluted with sterile normal saline to the final desired concentration.
Example Calculation for an 80 mg/kg dose in a 25g mouse (0.2 mL injection volume):
-
Dose for the mouse: 80 mg/kg * 0.025 kg = 2 mg
-
Required concentration: 2 mg / 0.2 mL = 10 mg/mL
-
In this case, the 10 mg/mL stock solution can be used directly.
If a lower concentration is needed:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of stock solution (10 mg/mL)
-
V1 = Volume of stock solution to be diluted
-
C2 = Desired final concentration
-
V2 = Desired final volume
-
-
Dilute the calculated volume of the stock solution with sterile 0.9% NaCl.
Experimental Protocols
3.1. In Vivo Efficacy Studies
This compound has been evaluated in murine models for its protective effects against infections.[1] The following is a general workflow for such a study.
Caption: Workflow for an in vivo efficacy study of this compound.
Protocol:
-
Animal Model: Use an appropriate mouse strain for the infection model (e.g., C57BL/6 or BALB/c).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.
-
Formulation Preparation: Prepare the this compound dosing solution as described in Section 2.
-
Administration: Administer this compound or vehicle control via the desired route (IP, IV, or SC). Dosing regimens from literature include 80 mg/kg once daily for 4 consecutive days.
-
Infection: At a specified time point after the initial this compound dose, challenge the mice with the pathogen of interest (e.g., Pseudomonas aeruginosa or Candida albicans).[1]
-
Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and survival over a defined period.
-
Endpoint Analysis: At the end of the study, endpoints may include survival rate, pathogen burden in target organs (e.g., spleen, liver, lungs), and analysis of immune responses (e.g., cytokine levels).
3.2. Pharmacokinetic (PK) Study
A PK study aims to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Protocol:
-
Animal Model: Typically, cannulated rodents are used to facilitate repeated blood sampling.
-
Formulation and Administration: Prepare and administer a single dose of this compound, usually intravenously to determine baseline PK parameters, and via the route of interest (e.g., SC or IP).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time and calculate the key PK parameters using appropriate software.
This compound's Putative Signaling Pathway
This compound, as a muramyl dipeptide, is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and other immune mediators.
Caption: Simplified NOD2 signaling pathway activated by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Almurtide Analogs
For: Researchers, scientists, and drug development professionals.
Introduction
Almurtide is a glycopeptide-based compound with potential therapeutic applications. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, related research areas suggest that targeting cellular signaling pathways involved in metabolism and cell fate, such as the Glycogen Synthase Kinase 3β (GSK-3β) pathway, could be a fruitful avenue for the discovery of effective analogs. GSK-3β is a critical serine/threonine kinase involved in a myriad of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and diabetes.[1][4][5] Therefore, high-throughput screening (HTS) for inhibitors of GSK-3β can be a valuable strategy for identifying novel therapeutic compounds.
These application notes provide a comprehensive guide for conducting HTS campaigns to identify and characterize this compound analogs with potential GSK-3β inhibitory activity. The protocols herein describe both biochemical and cell-based assays suitable for primary and secondary screening.
Biochemical High-Throughput Screening for GSK-3β Inhibitors
Biochemical assays are essential for the primary screening of large compound libraries to identify direct inhibitors of a target enzyme.[6] For GSK-3β, several robust HTS-compatible assays are available that measure the enzymatic activity by detecting the products of the kinase reaction.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay designed to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[7][10]
Experimental Protocol: ADP-Glo™ GSK-3β Inhibition Assay
-
Reagent Preparation:
-
Prepare GSK-3β enzyme, substrate (e.g., a specific peptide substrate for GSK-3β), and ATP at desired concentrations in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare the test compounds (this compound analogs) and a known GSK-3β inhibitor (positive control) in a dilution series.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[11]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound or control to the appropriate wells.
-
Add 2.5 µL of GSK-3β enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
-
LANCE® Ultra TR-FRET Kinase Assay
The LANCE® (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is another common platform for HTS of kinase inhibitors.[13] This assay involves a europium chelate-labeled antibody that recognizes a phosphorylated substrate and a ULight™-labeled peptide substrate.[14][15] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor (europium chelate) and acceptor (ULight™) into close proximity, resulting in a FRET signal.[15]
Experimental Protocol: LANCE® Ultra TR-FRET GSK-3β Inhibition Assay
-
Reagent Preparation:
-
Prepare GSK-3β enzyme, ULight™-labeled substrate, and ATP in kinase buffer.
-
Prepare test compounds and a positive control inhibitor in a dilution series.
-
Prepare the Eu-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or control to the wells.
-
Add 4 µL of GSK-3β enzyme solution.
-
Add 4 µL of a mixture of ULight™-labeled substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of the Eu-labeled antibody in LANCE Detection Buffer containing EDTA to stop the reaction.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[15][16]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Determine the percentage of inhibition based on the ratio in the presence of the compound compared to controls.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
Table 1: Example Data Presentation for Primary HTS of this compound Analogs against GSK-3β
| Compound ID | ADP-Glo™ IC₅₀ (µM) | LANCE® Ultra TR-FRET IC₅₀ (µM) |
| This compound-A01 | 1.2 | 1.5 |
| This compound-A02 | > 50 | > 50 |
| This compound-A03 | 0.8 | 0.9 |
| Positive Control | 0.01 | 0.015 |
Cell-Based High-Throughput Screening
Cell-based assays are crucial for secondary screening to confirm the activity of hits from primary screens in a more physiologically relevant context and to assess cellular toxicity.[17][18]
Wnt/β-catenin Signaling Pathway Activation
GSK-3β is a key negative regulator of the canonical Wnt signaling pathway.[19] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[20] A reporter gene assay can be used to measure the activation of this pathway.
Experimental Protocol: Wnt/β-catenin Reporter Assay
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) stably transfected with a TCF/LEF-responsive luciferase reporter construct.
-
Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analogs or a known GSK-3β inhibitor (e.g., CHIR-99021) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid or total protein content.
-
Calculate the fold activation relative to the vehicle-treated cells.
-
Determine the EC₅₀ values for the activation of the Wnt pathway.
-
Cell Viability and Cytotoxicity Assays
It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed effects are not due to cell death.[21][22] The MTT and CCK-8 assays are colorimetric assays commonly used to assess cell viability.[23][24]
Experimental Protocol: MTT/CCK-8 Cell Viability Assay
-
Cell Seeding:
-
Seed the desired cell line into 96-well plates at an appropriate density and incubate overnight.[23]
-
-
Compound Incubation:
-
Treat the cells with a range of concentrations of the this compound analogs for 24-72 hours.
-
-
Assay Procedure:
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[25] Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[24][25]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[26]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[24][26]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (cytotoxic concentration 50%) value for each compound.
-
Table 2: Example Data for Secondary Screening of Lead Compounds
| Compound ID | Wnt Reporter EC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| This compound-A01 | 2.5 | > 100 | > 40 |
| This compound-A03 | 1.1 | 85 | 77.3 |
| Positive Control | 0.05 | 50 | 1000 |
Visualizations
HTS Workflow for this compound Analogs
Caption: High-throughput screening workflow for identifying and validating this compound analogs.
Canonical Wnt/β-catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.
References
- 1. Comparative virtual and experimental high-throughput screening for glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 4. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer’s disease using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer's disease using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. blossombio.com [blossombio.com]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Cell Health Screening Assays for Drug Discovery [promega.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. 2.2. MTT Assay and CCK-8 Assay for Cell Viability and Proliferation [bio-protocol.org]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Almurtide: Application Notes and Protocols for Studying Innate Immunity Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Almurtide (nor-Muramyl Dipeptide), a potent synthetic analogue of a key component of bacterial peptidoglycan, for the investigation of innate immunity. This compound is a powerful tool for elucidating the signaling cascades initiated by the intracellular pattern recognition receptor, NOD2.
Introduction to this compound and Innate Immunity
This compound, a derivative of Muramyl Dipeptide (MDP), is the minimal bioactive motif of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria. It is recognized by the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key sensor of the innate immune system. This recognition triggers a signaling cascade that is crucial for mounting an effective inflammatory and anti-bacterial response. Dysregulation of the NOD2 pathway is associated with several inflammatory conditions, including Crohn's disease. This compound serves as a specific and potent agonist for activating this pathway, making it an invaluable tool for studying the molecular mechanisms of innate immune activation.
Mechanism of Action: The NOD2 Signaling Pathway
Upon entering the cytoplasm, this compound is directly recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions. The formation of this "RIPosome" complex is a critical step that initiates downstream signaling. RIPK2 undergoes autophosphorylation and ubiquitination, which in turn activates the TAK1 kinase complex. Activated TAK1 then triggers two major downstream pathways:
-
NF-κB Pathway: TAK1 activates the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for proteasomal degradation, releasing the NF-κB transcription factor (typically the p65/p50 heterodimer) to translocate into the nucleus. Nuclear NF-κB then initiates the transcription of a wide range of pro-inflammatory genes.
-
MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK. These kinases phosphorylate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.
The culmination of these signaling events is the robust production and secretion of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Caption: this compound activates the NOD2 signaling pathway.
Quantitative Data on this compound-Induced Innate Immune Responses
The following tables summarize the dose-dependent effects of Muramyl Dipeptide (MDP), the parent compound of this compound, on key readouts of innate immune activation in human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line, THP-1. These data provide a baseline for designing experiments with this compound.
Table 1: Dose-Dependent Cytokine Production in Human PBMCs after 24-hour Stimulation with MDP
| MDP Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| 0 (Control) | < 50 | < 20 | < 100 |
| 0.1 | 250 ± 50 | 150 ± 30 | 800 ± 120 |
| 1.0 | 800 ± 120 | 500 ± 80 | 2500 ± 400 |
| 10.0 | 1500 ± 250 | 1200 ± 200 | 5000 ± 750 |
Data are presented as mean ± standard deviation and are compiled from typical responses observed in published literature. Actual values may vary depending on donors and experimental conditions.
Table 2: Dose-Dependent IL-8 Production in Differentiated THP-1 Cells after 24-hour Stimulation with MDP [1]
| MDP Concentration (µg/mL) | IL-8 Production (pg/mL) |
| 0 (Control) | < 100 |
| 1.0 | 500 ± 80 |
| 10.0 | 2000 ± 300 |
| 100.0 | 4500 ± 600 |
THP-1 cells were differentiated with PMA prior to stimulation. Data are presented as mean ± standard deviation.
Table 3: NF-κB Activation in HEK293T Cells Transfected with NOD2
| MDP Concentration (ng/mL) | Fold NF-κB Activation (vs. Unstimulated) |
| 0 (Control) | 1.0 |
| 10 | 15 ± 3 |
| 100 | 45 ± 5 |
| 1000 | 50 ± 6 |
NF-κB activation was measured using a luciferase reporter assay 24 hours post-stimulation. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on innate immunity pathways.
Caption: Workflow for this compound experiments.
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Profiling
Objective: To measure the production of pro-inflammatory cytokines by human PBMCs in response to this compound stimulation.
Materials:
-
This compound (lyophilized powder)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Sterile, pyrogen-free water and PBS
-
ELISA kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile, pyrogen-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture and Seeding:
-
Thaw or isolate PBMCs and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed 2 x 10^5 viable cells per well in a 96-well plate in a final volume of 180 µL of complete medium.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 10 µg/mL.
-
Include a vehicle control (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples, incubation times, and washing steps.[2][3][4][5]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 2: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in macrophages upon stimulation with this compound.
Materials:
-
THP-1 cells or primary macrophages
-
This compound
-
12-well plates with sterile glass coverslips
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells onto glass coverslips in a 12-well plate at a density of 2 x 10^5 cells/well.
-
If using THP-1 cells, differentiate them into a macrophage-like phenotype by treating with 50-100 ng/mL PMA for 24-48 hours.
-
Wash the cells with PBS to remove PMA and add fresh complete medium. Allow the cells to rest for 24 hours.
-
-
This compound Stimulation:
-
Stimulate the cells with this compound at a final concentration of 1-10 µg/mL for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Fixation and Permeabilization:
-
After stimulation, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB p65 (green) channels.
-
Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ). An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[6][7][8]
-
Conclusion
This compound is a specific and potent activator of the NOD2 signaling pathway, making it an essential tool for researchers studying innate immunity. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the molecular mechanisms of NOD2-mediated inflammation, cytokine production, and NF-κB activation. These studies are critical for advancing our understanding of host-pathogen interactions and for the development of novel therapeutics for inflammatory diseases.
References
- 1. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. novamedline.com [novamedline.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Almurtide solubility issues in aqueous solutions
Welcome to the technical support center for Almurtide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimental work with this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For a new peptide like this compound, the initial solvent of choice should be sterile, distilled, or deionized water.[1] If the peptide's amino acid sequence is known, a preliminary assessment of its overall charge can guide solvent selection.
Q2: this compound will not dissolve in water. What should I try next?
A2: If this compound is insoluble in water, the next step depends on its isoelectric point (pI). For acidic peptides, a dilute basic solution such as 1% ammonium bicarbonate can be used. For basic peptides, a dilute acidic solution like 1% acetic acid or 0.1% trifluoroacetic acid (TFA) is recommended.[1] It is crucial to start with a small amount of the peptide to test solubility before dissolving the entire sample.[1]
Q3: My this compound solution appears cloudy or has visible particulates. What does this indicate?
A3: Cloudiness or the presence of particulates suggests that this compound has not fully dissolved or may be aggregating. This can be due to a variety of factors including incorrect solvent, improper pH, or the intrinsic properties of the peptide.[2][3] Sonication can sometimes help to break up aggregates and facilitate dissolution.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for highly hydrophobic peptides, organic solvents can be effective.[1] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to initially dissolve the peptide.[1] The solution should then be slowly diluted with an aqueous buffer to the desired final concentration. Note that high concentrations of organic solvents may not be compatible with all experimental systems.
Q5: How should I store this compound solutions?
A5: Once dissolved, it is recommended to store this compound solutions at -20°C or -80°C to minimize degradation.[1] For long-term storage, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. The stability of this compound in a specific solvent system should be determined empirically.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound Fails to Dissolve in Aqueous Buffers
Possible Causes:
-
Incorrect pH: The pH of the buffer may be too close to the isoelectric point (pI) of this compound, where its net charge is minimal, leading to reduced solubility.
-
Hydrophobicity: this compound may be a hydrophobic peptide with poor water solubility.
-
Aggregation: The peptide may be prone to forming insoluble aggregates.[2][3]
Troubleshooting Steps:
-
Adjust pH:
-
If the pI of this compound is known, adjust the buffer pH to be at least 2 units above or below the pI.
-
If the pI is unknown, empirically test a range of pH values (e.g., pH 4.0, 7.4, and 9.0).
-
-
Use a Co-solvent:
-
Prepare a stock solution in an organic solvent like DMSO or DMF.
-
Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.
-
-
Incorporate Solubilizing Agents:
Issue 2: this compound Precipitates Out of Solution After Initial Dissolution
Possible Causes:
-
Supersaturation: The initial concentration of this compound may be above its thermodynamic solubility limit in the chosen solvent.
-
Buffer Incompatibility: Components of the buffer may be interacting with this compound, causing it to precipitate.
-
Temperature Effects: Changes in temperature during storage or handling can affect solubility.[7][8]
Troubleshooting Steps:
-
Optimize Concentration:
-
Determine the maximum solubility of this compound in the desired buffer system through a solubility study.
-
Work with concentrations below this limit.
-
-
Evaluate Buffer Composition:
-
Test different buffer systems (e.g., phosphate, Tris, citrate) to identify one that is compatible with this compound.
-
Be mindful of the ionic strength of the buffer, as high salt concentrations can sometimes lead to "salting out" of peptides.
-
-
Control Temperature:
Experimental Protocols
Protocol 1: General Procedure for this compound Solubilization
-
Bring the lyophilized this compound powder to room temperature before opening the vial to prevent condensation.
-
Add a small, precisely measured volume of the primary solvent (e.g., sterile water) to the vial.
-
Gently vortex or sonicate the mixture to facilitate dissolution.
-
Visually inspect the solution for clarity.
-
If the peptide does not dissolve, proceed with the addition of a secondary solvent (e.g., dilute acid or base, or an organic solvent) in small increments until the solution is clear.
-
Once dissolved, the stock solution can be diluted with the appropriate experimental buffer.
Protocol 2: Determining the Approximate Solubility of this compound
-
Prepare a series of vials containing a pre-weighed amount of this compound (e.g., 1 mg).
-
To each vial, add an increasing volume of the test solvent (e.g., 100 µL, 200 µL, 300 µL, etc.).
-
After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.
-
The concentration at which this compound fully dissolves provides an estimate of its solubility in that solvent.
Data Presentation
Table 1: Solubility of a Hypothetical Peptide (this compound) in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| Sterile Water | < 0.1 | Insoluble |
| 0.1% Acetic Acid | 1.0 | Clear Solution |
| 0.1% Ammonium Hydroxide | 0.5 | Slightly Hazy |
| 10% Acetonitrile (aq) | 2.0 | Clear Solution |
| DMSO | > 20 | Freely Soluble |
Table 2: Effect of pH on the Solubility of a Hypothetical Peptide (this compound)
| Buffer pH | Solubility (mg/mL) |
| 4.0 | 1.2 |
| 7.0 | < 0.1 |
| 9.0 | 0.8 |
Visualizations
Caption: A workflow for systematically troubleshooting this compound solubility.
References
- 1. genscript.com [genscript.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Almurtide Synthesis Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Almurtide (also known as Elamipretide) synthesis. This compound is a tetrapeptide with the sequence D-Arg-Dmt-Lys-Phe-NH2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase peptide synthesis (SPPS) of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete Coupling: Steric hindrance from the bulky Dmt (2',6'-dimethyltyrosine) residue or aggregation of the growing peptide chain can lead to inefficient coupling. | - Double couple the Dmt and subsequent amino acids. - Use a more potent coupling reagent such as HATU or HBTU . - Consider using a higher temperature during coupling to disrupt aggregation. |
| Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites. | - Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 1 hour before the first coupling step. | |
| Premature Cleavage from Resin: The peptide-resin linkage may be unstable to the repeated deprotection steps. | - Use a more stable linker, such as the Rink Amide linker, which is suitable for the synthesis of peptide amides. | |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, leading to the omission of the subsequent amino acid. | - Increase the deprotection time with 20% piperidine in DMF. - Perform a second deprotection step. - Monitor Fmoc deprotection using a UV-Vis spectrophotometer. |
| Inefficient Coupling: As mentioned above, incomplete coupling can also lead to deletion sequences. | - Implement the solutions for incomplete coupling listed in the "Low Yield" section. | |
| Side Reactions and Impurities | Aspartimide Formation: Although this compound does not contain aspartic acid, this is a common side reaction in SPPS and is included for general knowledge. | - Use protecting groups on the side chain of Asp that minimize this side reaction. |
| Racemization: The chirality of the amino acids can be compromised during activation. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. | |
| Oxidation of Dmt: The dimethyltyrosine residue may be susceptible to oxidation. | - Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Side-Chain Deprotection: The Pbf protecting group on Arginine and the Boc group on Lysine may not be fully removed during cleavage. | - Use an optimized cleavage cocktail containing scavengers. For arginine-containing peptides, a cocktail with trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) is effective. A common ratio is 95:2.5:2.5 (TFA:H2O:TIS).[1] - Extend the cleavage time, monitoring the reaction for completion. | |
| Difficulty in Purification | Poor Solubility of Crude Peptide: The hydrophobic nature of the peptide can make it difficult to dissolve for purification. | - Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC. |
| Co-elution of Impurities: Impurities with similar hydrophobicity to the target peptide can be difficult to separate by reverse-phase HPLC. | - Optimize the HPLC gradient. A shallower gradient will provide better resolution. - Experiment with different stationary phases (e.g., C8 instead of C18) or different ion-pairing agents in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin. This will yield the C-terminal amide of this compound directly upon cleavage.
Q2: Which protecting groups should be used for the amino acids in this compound?
A2: The following side-chain protecting groups are recommended:
-
D-Arginine: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Lysine: Boc (tert-butyloxycarbonyl)
-
Dmt and Phenylalanine do not require side-chain protection.
Q3: What are the key considerations for coupling the Dmt residue?
A3: The 2',6'-dimethyl substitution on the tyrosine residue (Dmt) can cause steric hindrance. It is advisable to use a more powerful coupling reagent like HBTU or HATU and to perform a double coupling to ensure the reaction goes to completion.
Q4: What is a suitable cleavage cocktail for this compound and what is the recommended procedure?
A4: A standard and effective cleavage cocktail for peptides containing arginine is Reagent R, which consists of TFA, thioanisole, and 1,2-ethanedithiol. A common formulation is 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol, and 2% anisole.[2] The general procedure is to treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then precipitated from the cleavage mixture using cold diethyl ether.
Q5: What is the expected yield and purity of this compound after synthesis and purification?
A5: The yield and purity can vary depending on the efficiency of the synthesis and purification steps. For a tetrapeptide like this compound, a crude yield of 50-70% can be expected. After purification by reverse-phase HPLC, a purity of >98% is achievable.
| Parameter | Expected Value |
| Crude Peptide Yield | 50 - 70% |
| Purity after RP-HPLC | > 98% |
Q6: How can I confirm the identity and purity of the synthesized this compound?
A6: The identity of the peptide should be confirmed by mass spectrometry, which should show the expected molecular weight for this compound (C32H51N9O4, MW: 637.81 g/mol ). Purity is typically assessed by analytical reverse-phase HPLC, where the desired product should appear as a single major peak.
Experimental Protocols
This compound Synthesis via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-Phe-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Dmt-OH
-
Fmoc-D-Arg(Pbf)-OH
-
Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Phe, Lys, Dmt, D-Arg in sequence):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours. For Fmoc-Dmt-OH, perform a double coupling by repeating this step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-D-Arg(Pbf)-OH, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
This compound Purification by RP-HPLC
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Visualizations
Caption: this compound Synthesis Workflow
Caption: Troubleshooting Low Yield in this compound Synthesis
References
Overcoming Almurtide instability in cell culture
Welcome to the technical support center for Almurtide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential stability challenges when working with this compound in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of peptide chemistry and stability.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the biological activity of this compound in my cell culture experiments over time. What could be the cause?
A decrease in biological activity often suggests that the concentration of active this compound is diminishing. This can be due to several factors, including enzymatic degradation by proteases present in the cell culture medium (especially if serum is used), adsorption to plasticware, or chemical instability leading to degradation.[1][2][3] It is recommended to perform a stability study to determine the half-life of this compound in your specific cell culture conditions.
Q2: How can I minimize enzymatic degradation of this compound in my cell culture?
Enzymatic degradation is a common issue for peptides in biological matrices.[4] To minimize this, consider the following strategies:
-
Use serum-free or low-serum medium: Fetal bovine serum (FBS) and other sera contain a high concentration of proteases.
-
Add protease inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium. However, their potential effects on your specific cell line and experiment should be evaluated.
-
Reduce incubation time: If experimentally feasible, shorten the duration of this compound exposure to the cells.
-
Replenish this compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Q3: My this compound solution appears cloudy, or I suspect aggregation. What should I do?
Cloudiness or precipitation can indicate peptide aggregation, which is a form of physical instability.[2][5] Aggregation can be influenced by factors such as pH, temperature, concentration, and the presence of certain salts.[5] To address this:
-
Ensure proper solubilization: Follow the recommended solvent and procedure for dissolving lyophilized this compound. Sonication may help in dissolving the peptide.
-
Check the pH of the stock solution: The pH can significantly impact peptide solubility and stability.
-
Store aliquots properly: Freeze-thaw cycles can promote aggregation. It is best to store this compound in single-use aliquots.[6]
-
Filter the solution: If aggregation is suspected, the solution can be filtered through a 0.22 µm filter to remove aggregates before use. However, this may also reduce the concentration of soluble this compound.
Q4: What are the best practices for storing this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of this compound.[6]
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability.[7]
-
Stock solutions: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[6] The choice of solvent for the stock solution is also important; sterile, nuclease-free water or a buffer appropriate for your experiment is recommended.
Q5: Can this compound adsorb to my labware, and how can I prevent this?
Yes, peptides can adsorb to the surfaces of plastic tubes and plates, leading to a reduction in the effective concentration.[2] To mitigate this:
-
Use low-binding plasticware: Polypropylene tubes and plates are generally recommended.
-
Include a carrier protein: Adding a small amount of a carrier protein, such as bovine serum albumin (BSA) at 0.1%, to your solutions can help to block non-specific binding sites on the plasticware. Ensure that the carrier protein does not interfere with your experimental setup.
Troubleshooting Guide
Summary of Factors Influencing this compound Stability
| Factor | Potential Effect on this compound | Mitigation Strategies |
| Enzymatic Degradation | Cleavage of peptide bonds by proteases, leading to loss of activity.[1] | Use serum-free/low-serum media, add protease inhibitors, reduce incubation time, replenish this compound. |
| Oxidation | Modification of susceptible amino acid residues (e.g., Met, Cys, Trp, His), altering structure and function.[3][8] | Prepare fresh solutions, use deoxygenated buffers, store under an inert gas (e.g., argon), add antioxidants (use with caution). |
| Hydrolysis | Cleavage of the peptide backbone, particularly at labile sites.[7][9] | Maintain optimal pH, avoid prolonged exposure to acidic or basic conditions. |
| Deamidation | Conversion of Asn or Gln residues to Asp or Glu, which can affect biological activity.[7][9] | Control pH of solutions, as deamidation is pH-dependent. |
| Adsorption to Surfaces | Loss of this compound due to binding to plasticware.[2] | Use low-binding tubes and plates, add a carrier protein like BSA. |
| Aggregation | Formation of insoluble peptide aggregates, reducing bioavailability.[2][5] | Ensure proper solubilization, control concentration, store in single-use aliquots, avoid freeze-thaw cycles.[6] |
| pH | Can influence hydrolysis, deamidation, oxidation, and aggregation.[5][7] | Use buffered solutions and maintain the pH within the optimal range for this compound stability. |
| Temperature | Higher temperatures generally accelerate degradation reactions.[6] | Store at recommended low temperatures, minimize time at room temperature. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium by RP-HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium (with and without serum, as required)
-
Sterile, low-binding microcentrifuge tubes
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[10][11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.
-
Spike Cell Culture Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Prepare separate samples for each time point.
-
Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Quench Degradation: Immediately stop any enzymatic activity by adding the quenching solution to the collected aliquot. For example, mix 100 µL of the sample with 100 µL of 10% TCA.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant containing this compound to an HPLC vial.
-
RP-HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute this compound and its potential degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time (determined by injecting a fresh standard).
-
Quantify the peak area of intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine its stability profile and half-life.
-
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: A diagram illustrating potential chemical degradation pathways for this compound in cell culture.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture medium.
Troubleshooting Logic for this compound Instability
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. genscript.com [genscript.com]
- 4. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. empower-peptides.com [empower-peptides.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Off-Target Effects of Investigational Compounds in Assays
A Note on "Almurtide": Our initial search for specific information regarding "this compound" did not yield detailed public data on its mechanism of action or known off-target effects. The information available from sources like DrugBank Online is limited to its classification as a glycopeptide small molecule.[1] Therefore, this guide provides a comprehensive framework for troubleshooting off-target effects of investigational peptide and small molecule compounds in a broader context, drawing on established principles from research on kinase inhibitors and other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in our assays?
Q2: We are observing unexpected cellular phenotypes that don't seem to correlate with the known function of our compound's primary target. Could this be an off-target effect?
A2: Yes, this is a classic indication of a potential off-target effect. When a compound elicits a biological response that cannot be explained by the modulation of its intended target, it is crucial to investigate the possibility of unintended molecular interactions. These off-target activities can sometimes even lead to paradoxical pathway activation.[2][5]
Q3: How can we differentiate between on-target and off-target effects in our experimental system?
A3: Differentiating between on- and off-target effects requires a multi-pronged approach. Key strategies include:
-
Using structurally distinct inhibitors: Employing multiple compounds with different chemical scaffolds that target the same primary protein can help confirm that the observed phenotype is due to on-target activity.
-
Rescue experiments: If the compound is an inhibitor, overexpressing the target protein might rescue the phenotype. Conversely, if the compound is an activator, a dominant-negative form of the target might block the effect.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target should phenocopy the effects of the compound if they are on-target.
-
Profiling against a panel of related targets: For example, kinase inhibitors can be screened against a broad panel of kinases to assess their selectivity.[4]
Q4: Can off-target effects be beneficial?
A4: While often considered detrimental, off-target effects can sometimes have therapeutic benefits, a concept known as polypharmacology.[6] For example, a drug might inhibit its primary target while also having a beneficial effect on a secondary target that contributes to the disease pathology. However, these serendipitous findings must be rigorously validated.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and characterizing off-target effects of your investigational compound.
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Question: Are you observing high variability in your assay readouts between experiments?
-
Possible Cause: The compound may be interfering with the assay technology itself (e.g., autofluorescence, light scattering) or exhibiting off-target effects that are sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration).
-
Troubleshooting Steps:
-
Assay Interference Controls: Run control experiments with your compound in the absence of cells or with cell lysates to check for direct interference with the assay reagents or detection method.
-
Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different detection principle.
-
Dose-Response Analysis: Perform careful dose-response curves to ensure you are working within a specific and reproducible concentration range.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Question: Does the compound show high potency in a purified protein (biochemical) assay but is much less effective in a cell-based assay, or vice-versa?
-
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or engagement of off-targets in the complex cellular environment that are absent in the simplified biochemical assay.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is reaching and binding to its intended target inside the cell.[6]
-
Permeability and Efflux Assays: Assess the compound's ability to cross the cell membrane and determine if it is a substrate for efflux pumps, which can reduce its intracellular concentration.
-
Metabolic Stability Assays: Investigate the metabolic fate of the compound in your cell type of interest.
-
Problem 3: Observed phenotype is inconsistent with the known signaling pathway of the target.
-
Question: Is your compound inducing a cellular response that is not downstream of its intended target?
-
Possible Cause: The compound is likely modulating one or more off-target pathways.
-
Troubleshooting Steps:
-
Broad-Panel Screening: Screen your compound against a large panel of potential off-targets. For kinase inhibitors, comprehensive kinome scans are commercially available. For other classes of compounds, broader profiling services can be utilized.
-
Phosphoproteomics/Proteomics: Use mass spectrometry-based phosphoproteomics or proteomics to get an unbiased view of the signaling pathways that are altered by your compound.
-
Computational Prediction: In silico methods can be used to predict potential off-targets based on the compound's structure and the structural similarity of protein binding sites.[6]
-
Data Presentation
When characterizing off-target effects, it is crucial to present the data in a clear and comparative manner.
Table 1: Selectivity Profile of Compound X
| Target | IC50 (nM) | Assay Type | Notes |
| On-Target | |||
| Kinase A | 15 | Biochemical (ATP competition) | Primary Target |
| Off-Targets | |||
| Kinase B | 250 | Biochemical (ATP competition) | 16.7-fold less potent than on-target |
| Kinase C | >10,000 | Biochemical (ATP competition) | No significant inhibition |
| Receptor Y | 800 | Cell-based (BRET) | Unrelated target class |
| Ion Channel Z | 5,000 | Electrophysiology | Weak interaction |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using an In Vitro Competition Binding Assay
Objective: To determine the selectivity of a test compound against a panel of kinases.
Methodology:
-
Assay Principle: This assay measures the ability of a test compound to displace a fluorescently labeled, broad-spectrum kinase inhibitor from the ATP-binding site of a panel of kinases.
-
Materials:
-
Test compound
-
Recombinant human kinases
-
Fluorescently labeled broad-spectrum kinase inhibitor (tracer)
-
Assay buffer
-
Microplates
-
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the test compound dilutions, a fixed concentration of the tracer, and a specific recombinant kinase. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization or a similar readout that differentiates between bound and free tracer. e. Calculate the concentration of the test compound required to inhibit 50% of the tracer binding (IC50) for each kinase.
-
Data Analysis: The IC50 values are used to generate a selectivity profile, as shown in Table 1.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.
Methodology:
-
Assay Principle: This method relies on the principle that a protein becomes more thermally stable when its ligand is bound.
-
Materials:
-
Cultured cells
-
Test compound
-
PBS and lysis buffer
-
Instrumentation for heating samples (e.g., PCR machine)
-
Instrumentation for protein detection (e.g., Western blot, ELISA)
-
-
Procedure: a. Treat cultured cells with the test compound or a vehicle control. b. Harvest the cells and resuspend them in PBS. c. Aliquot the cell suspension and heat the aliquots to a range of different temperatures. d. Lyse the cells to release the proteins. e. Separate the soluble protein fraction from the precipitated protein fraction by centrifugation. f. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another detection method.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Hypothetical on-target and off-target signaling pathways for Compound X.
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
Technical Support Center: Almurtide Dose-Response Curve Optimization
Disclaimer: Information on a specific molecule named "Almurtide" is not publicly available in scientific literature. This technical support guide has been created for research and drug development professionals based on general principles for optimizing dose-response experiments with novel glycopeptide compounds that may target mitochondrial pathways. The experimental protocols, troubleshooting advice, and signaling pathways described herein are illustrative and should be adapted based on the specific characteristics of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in planning a dose-response experiment for this compound?
A1: The initial step is to perform a literature review for compounds with similar structures or proposed mechanisms of action. Based on this, you can establish a preliminary, wide concentration range for a pilot experiment. A typical starting range might span several orders of magnitude, from nanomolar to micromolar concentrations, to capture the full dynamic range of the dose-response curve.
Q2: How should I prepare this compound for my experiments to ensure stability and accurate concentrations?
A2: Proper handling of peptide drugs is critical for reproducibility. Peptides should be stored at -20°C or lower in lyophilized form and protected from light.[1] For creating stock solutions, use a high-quality, sterile solvent recommended for this class of compounds (e.g., sterile water, DMSO). It is crucial to accurately determine the net peptide content to ensure precise concentration calculations.[1] To avoid repeated freeze-thaw cycles that can degrade the peptide, aliquot the stock solution into single-use vials.[1]
Q3: What are the key parameters to optimize for a robust dose-response curve?
A3: Key parameters include the concentration range, the number of data points, and the incubation time. An ideal dose-response curve should have enough data points to define the baseline, the linear portion of the curve, and the saturation phase.[2] The incubation time should be sufficient to allow for the biological response to reach a steady state.
Q4: My dose-response data is not fitting a standard sigmoidal curve. What could be the issue?
A4: Deviations from a sigmoidal curve can arise from several factors. The dose range might be too narrow, missing the upper or lower plateaus.[2] Alternatively, the compound may exhibit complex pharmacological properties, such as hormesis (an inverted U-shaped dose-response).[3] It is also possible that experimental artifacts, such as compound precipitation at high concentrations or cytotoxicity, are affecting the results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Biological contamination (e.g., endotoxins).[1] | - Use a cell counter for accurate seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with a buffer.- Use endotoxin-free reagents and test for contamination. |
| No observable dose-response | - this compound concentration range is too low or too high.- this compound is inactive in the chosen cell line or assay.- Insufficient incubation time.- this compound degradation.[1][4] | - Test a much wider range of concentrations.- Verify the expression of the target in your experimental system.- Perform a time-course experiment to determine the optimal incubation period.- Prepare fresh stock solutions and handle them properly. |
| Steep, narrow dose-response curve | - Cooperative binding or a steep biological threshold. | - Increase the number of data points within the steep portion of the curve to better define the EC50. |
| Flat dose-response curve | - The tested concentration range is on the plateau of the curve.- The biological response has reached its maximum. | - Expand the dose range to include lower concentrations to identify the linear portion of the curve.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell-Based Assay
-
Cell Culture: Culture the desired cell line under standard conditions.
-
Cell Seeding: Seed cells into a 96-well plate at varying densities (e.g., 5,000, 10,000, 20,000, 40,000 cells/well).
-
Incubation: Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the cell density that is in the exponential growth phase.
-
Analysis: Select the seeding density that results in approximately 80-90% confluency at the time of the assay endpoint.
Protocol 2: Generation of an this compound Dose-Response Curve
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and incubate overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the optimized duration.
-
Assay: Perform the desired functional assay to measure the biological response (e.g., ATP production assay for mitochondrial function).
-
Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximum and minimum response.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. adameetingnews.org [adameetingnews.org]
Technical Support Center: Almurtide (Elamipretide) Administration for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Almurtide (hypothesized to be Elamipretide) in animal studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Elamipretide) and what is its mechanism of action?
A1: this compound, referred to in scientific literature as Elamipretide (also known as SS-31, MTP-131, or Bendavia), is a tetrapeptide that targets the inner mitochondrial membrane.[1][2] Its primary mechanism of action involves binding to cardiolipin, a key phospholipid in the inner mitochondrial membrane.[1][2] This interaction helps to stabilize the mitochondrial membrane, improve the efficiency of the electron transport chain, enhance ATP production, and reduce the generation of reactive oxygen species (ROS).[1][2][3]
Q2: What are the common administration routes for Elamipretide in animal studies?
A2: The most common routes for administering Elamipretide in animal studies are intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[4][5] The choice of administration route often depends on the experimental design, the desired pharmacokinetic profile, and the animal model being used.
Q3: What is the recommended solvent for Elamipretide?
A3: Elamipretide is water-soluble.[3][6] For in vivo studies, sterile water for injection or sterile saline are the recommended solvents. Some sources also mention solubility in DMSO for in vitro applications.[7]
Q4: What are the potential side effects of Elamipretide in animals?
A4: Preclinical studies have generally shown Elamipretide to be well-tolerated.[8][9] In clinical trials, the most common adverse events are mild to moderate and often related to the injection site, such as pruritus (itching), erythema (redness), and induration (hardening of the tissue).[10] Less common systemic side effects can include headaches, dizziness, and nausea.[1]
Q5: How should Elamipretide be stored?
A5: For long-term storage, Elamipretide should be kept at -20°C or -80°C. Once reconstituted in a solvent, the stability of the solution will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution | - Low temperature: The solution may have been stored at a low temperature where the peptide is less soluble.- Incorrect solvent: The peptide may not be fully soluble in the chosen solvent at the desired concentration. | - Warm the solution to room temperature or 37°C and vortex gently.- Ensure you are using a recommended solvent like sterile water or saline. If using a buffer, check the pH, as peptide solubility can be pH-dependent. |
| Injection site reaction | - High concentration: A highly concentrated solution can be irritating to the tissue.- Rapid injection: Injecting the solution too quickly can cause tissue damage.- Contamination: The solution or injection site may not have been sterile. | - Dilute the peptide to a lower concentration if possible.- Administer the injection slowly and steadily.- Ensure aseptic technique is used throughout the procedure. Rotate injection sites for repeated dosing.[11] |
| Variable experimental results | - Inconsistent dosing: Inaccurate measurement of the peptide or inconsistent injection volumes.- Animal stress: Stress from handling and injection can affect physiological responses.- Peptide degradation: Improper storage or handling of the peptide solution. | - Use calibrated equipment for accurate dosing. For small volumes, consider diluting the stock solution to ensure accuracy.[12]- Handle animals gently and consistently. Allow for an acclimatization period before the experiment.- Prepare fresh solutions for each experiment or use properly stored aliquots. Avoid repeated freeze-thaw cycles. |
| Difficulty with intravenous injection | - Small or collapsed veins: The tail veins in mice can be difficult to visualize and access.- Incorrect technique: Improper needle angle or insertion depth. | - Use a heat lamp or warm water to dilate the tail veins before injection.[13]- Use a small gauge needle (27-30G).[13] Ensure the bevel of the needle is facing up and insert at a shallow angle.[14] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Elamipretide in a Clinical Study (Human)
| Parameter | Low-Dose (0.005 mg/kg/h) | Intermediate-Dose (0.05 mg/kg/h) | High-Dose (0.25 mg/kg/h) |
| Cmax (ng/mL) | 26.8 | 227.9 | 1516.2 |
| AUC0–t (ngh/mL) | - | - | - |
| AUC0–∞ (ngh/mL) | - | - | - |
| Data from a single 4-hour infusion study in patients with heart failure.[8] |
Table 2: Efficacy of Elamipretide in a Swine Model of Ischemia-Reperfusion Injury
| Parameter | Control (Saline) | Elamipretide (0.1 mg/kg IV) | p-value |
| Serum Creatinine (mg/dL) | 2.7 | 2.4 | 0.04 |
| Troponin (ng/mL) | 3.20 | 0.22 | 0.03 |
| Isotonic Crystalloids Required (mL/kg) | 62.5 | 25 | 0.01 |
| Data from a study on hemorrhagic shock and REBOA in pigs.[15] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection of Elamipretide in Rats
Materials:
-
Elamipretide
-
Sterile water for injection or sterile saline
-
Sterile syringes (1 mL) and needles (25-27G)[16]
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the rat to determine the correct dosage.
-
Reconstitute Elamipretide in sterile water or saline to the desired concentration. Warm the solution to room temperature.[17]
-
Draw the calculated volume into a sterile syringe.
-
-
Restraint:
-
Gently restrain the rat. The loose skin over the back of the neck and shoulders is a common injection site.[12]
-
-
Injection:
-
Create a "tent" of skin by gently lifting the loose skin.[18]
-
Insert the needle, bevel up, into the base of the tented skin.[12]
-
Aspirate slightly to ensure the needle is not in a blood vessel. You should feel negative pressure.[16]
-
Slowly inject the solution. A small bleb may form under the skin.[19]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.[19]
-
-
Post-injection:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intravenous (IV) Tail Vein Injection of Elamipretide in Mice
Materials:
-
Elamipretide
-
Sterile water for injection or sterile saline
-
Sterile syringes (0.3-1 mL) and needles (27-30G)[13]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the required dose.
-
Reconstitute Elamipretide in sterile water or saline.
-
Draw the solution into a sterile syringe, ensuring there are no air bubbles.[13]
-
-
Restraint and Vein Dilation:
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[13]
-
Wipe the tail with 70% ethanol.
-
-
Injection:
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Elamipretide's Mechanism of Action
Caption: Mechanism of action of Elamipretide at the inner mitochondrial membrane.
Experimental Workflow for Subcutaneous Injection
Caption: Workflow for subcutaneous administration of Elamipretide in animal studies.
Troubleshooting Logic for Injection Site Reactions
Caption: Decision-making process for troubleshooting injection site reactions.
References
- 1. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Frontiers | Neuroprotective Effects of a Small Mitochondrially-Targeted Tetrapeptide Elamipretide in Neurodegeneration [frontiersin.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. bionews.com [bionews.com]
- 10. Phase 1 Clinical Trial of Elamipretide in Intermediate Age-Related Macular Degeneration and High-Risk Drusen: ReCLAIM High-Risk Drusen Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elamipretide mitigates ischemia-reperfusion injury in a swine model of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. ltk.uzh.ch [ltk.uzh.ch]
- 19. research.vt.edu [research.vt.edu]
Almurtide batch-to-batch variability assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Almurtide. The information herein is designed to address specific issues that may arise during experimentation, with a focus on assessing and managing batch-to-batch variability.
FAQs & Troubleshooting Guides
This section addresses common questions and problems encountered when working with this compound, providing step-by-step guidance to resolve them.
Category 1: Handling and Solubility
Question: My new batch of this compound won't fully dissolve. What should I do?
Answer: Inconsistent solubility can be a common issue with synthetic peptides and may stem from minor variations in residual counterions (e.g., TFA) or lyophilization conditions between batches.[1]
-
Initial Troubleshooting Steps:
-
Confirm Solvent: Ensure you are using the recommended solvent as specified in the product's technical data sheet. For this compound, this is typically sterile, nuclease-free water or a buffered solution like PBS at pH 7.4.
-
Sonication: Briefly sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating, as it can degrade the peptide.
-
pH Adjustment: If solubility remains poor in water, try adding a small amount of a volatile acid (e.g., 10% acetic acid) or base (e.g., 0.1% ammonium hydroxide) to aid dissolution, depending on the peptide's isoelectric point. Once dissolved, you can lyophilize the peptide again to remove the volatile salt.
-
Organic Solvents: For highly hydrophobic peptides, a small percentage of an organic solvent like acetonitrile or DMSO may be necessary.[2] However, confirm that the chosen solvent is compatible with your downstream experiments.
-
-
If the issue persists, consider the following:
-
Contact Support: Reach out to the manufacturer's technical support with the batch number. They can provide specific guidance and check for any known issues with that particular lot.
-
Purity Analysis: If possible, perform a quick purity check using HPLC to ensure the material is not significantly degraded or aggregated.[3]
-
Category 2: Inconsistent Experimental Results
Question: I'm observing a significant difference in bioactivity (e.g., target inhibition, cell viability) between two different batches of this compound. How can I troubleshoot this?
Answer: Batch-to-batch variability in bioactivity is a critical concern in drug development and research.[4] It can be caused by subtle differences in peptide purity, the presence of impurities, or variations in post-translational modifications.[5]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity. -
Detailed Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for both batches. Pay close attention to:
-
Purity: Determined by HPLC, this indicates the percentage of the correct peptide sequence.[6] A difference of even a few percentage points can impact results.
-
Net Peptide Content: This value, often determined by amino acid analysis or nitrogen content, accounts for water and counterions and represents the actual amount of peptide in the vial.[7] Concentrations should be prepared based on net peptide content for accurate comparisons.
-
-
Normalize Concentrations: If the net peptide content differs between batches, recalculate your stock solution concentrations to ensure you are using the same molar amount of active peptide in your assays.
-
Side-by-Side Comparison: If possible, run a parallel experiment using both the old and new batches. This helps to rule out other sources of experimental variability.
-
Advanced Characterization: If the discrepancy remains and is critical to your research, consider advanced analytical techniques:
-
Category 3: this compound's Mechanism of Action
Question: What is the established signaling pathway for this compound, and how can I verify it's working as expected in my system?
Answer: this compound is a synthetic glycopeptide that functions as a competitive inhibitor of the GFR-Z receptor, thereby blocking downstream activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
-
This compound Signaling Pathway Diagram:
Caption: this compound's inhibitory effect on the GFR-Z pathway. -
Verification Experiments:
-
Western Blotting: To confirm that this compound is inhibiting the PI3K/Akt pathway, you can perform a western blot to measure the phosphorylation status of key proteins. Treat cells with this compound and stimulate the GFR-Z receptor. A functional batch of this compound should lead to a decrease in phosphorylated Akt (p-Akt) levels compared to the untreated control.
-
Cell Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to measure the effect of this compound on cell viability. A dose-dependent decrease in viability is expected in GFR-Z expressing cell lines. Comparing the IC50 values between batches is a good way to assess relative potency.
-
Quantitative Data Summary
The following tables provide a summary of typical quality control data for different batches of this compound. Use these as a reference when comparing your own batch information.
Table 1: Batch-to-Batch Purity and Content Comparison
| Batch ID | Purity (HPLC, %) | Net Peptide Content (%) | Molecular Weight (MS) | Appearance |
| ALM-23A01 | 98.5% | 85.2% | 478.2 Da | White lyophilized powder |
| ALM-23B04 | 97.9% | 82.1% | 478.3 Da | White lyophilized powder |
| ALM-24C02 | 99.1% | 88.4% | 478.1 Da | White lyophilized powder |
Table 2: Bioactivity Comparison (IC50 in GFR-Z expressing cell line)
| Batch ID | IC50 (nM) | Standard Deviation |
| ALM-23A01 | 15.2 | ± 1.8 |
| ALM-23B04 | 21.5 | ± 2.5 |
| ALM-24C02 | 14.8 | ± 1.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the quality and bioactivity of this compound.
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method is used to determine the purity of the this compound peptide by separating it from any synthesis-related impurities.[3][10]
-
Workflow Diagram:
Caption: Workflow for this compound purity analysis by RP-HPLC. -
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30°C.
-
Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[11]
-
Protocol 2: Bioactivity Assessment using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line expressing the GFR-Z receptor.
-
Methodology:
-
Cell Culture: Plate GFR-Z expressing cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound from different batches in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each batch.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 9. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Improving the bioavailability of oral Almurtide formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Almurtide formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Bioavailability (<1%) | Enzymatic Degradation: this compound is likely being degraded by proteases in the gastrointestinal (GI) tract.[1][2] | Incorporate Protease Inhibitors: Co-administering protease inhibitors such as aprotinin or soybean trypsin inhibitor can protect this compound from enzymatic breakdown.[3][4] Encapsulation: Encapsulating this compound in polymeric nanoparticles can physically shield it from enzymes.[1] |
| Poor Permeability: The intestinal epithelium presents a significant barrier to the absorption of peptides like this compound.[2][5] | Use Permeation Enhancers (PEs): Excipients like sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) or medium-chain fatty acids can transiently increase intestinal permeability.[6][7][8] Formulate with Mucoadhesive Polymers: Polymers like chitosan can increase the residence time of the formulation at the absorption site.[3] | |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent Formulation Performance: The formulation may not be releasing this compound consistently, or its interaction with the GI environment is variable. | Optimize Formulation Strategy: For self-emulsifying drug delivery systems (SEDDS), ensure uniform droplet size upon dispersion.[9] For nanoparticle systems, ensure consistent particle size and drug loading. Control Food Effects: Assess the impact of food on this compound absorption, as it can significantly alter GI physiology. |
| This compound Instability in Formulation | Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation within the formulation. | pH Optimization: Select appropriate buffers to maintain a pH that ensures this compound stability.[10] Incorporate Stabilizers: Use excipients like antioxidants, chelating agents, or polyols to prevent degradation.[10] |
| Difficulty in Encapsulating Hydrophilic this compound | Poor Affinity for Lipid or Polymeric Carriers: Standard encapsulation techniques may not be efficient for water-soluble peptides. | Double Emulsion Technique: Utilize a water-in-oil-in-water (w/o/w) double emulsion method to encapsulate aqueous this compound solutions within polymeric or lipidic carriers.[1] Hydrophobic Ion Pairing: Form a complex of this compound with a hydrophobic counter-ion to increase its lipophilicity and improve encapsulation in lipid-based systems. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
A1: The main obstacles for oral delivery of peptides like this compound are:
-
Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly break down this compound.[1][2]
-
Poor Permeability: The intestinal mucosa has low permeability for large and hydrophilic molecules like peptides, limiting their absorption into the bloodstream.[2][5]
-
Physicochemical Instability: The harsh pH conditions of the GI tract can lead to the degradation of this compound.[2]
Q2: How do permeation enhancers (PEs) work to improve this compound absorption?
A2: Permeation enhancers transiently increase the permeability of the intestinal epithelium, allowing this compound to pass through more easily.[2] They can act through several mechanisms, including:
-
Paracellular Transport: Loosening the tight junctions between intestinal cells.
-
Transcellular Transport: Increasing the fluidity of the cell membrane. An example of a clinically used PE is sodium salcaprozate (SNAC), which is used in the oral formulation of semaglutide.[8]
Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they benefit my this compound formulation?
A3: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluid in the GI tract.[11][12] For this compound, SEDDS can:
-
Protect the peptide from degradation by encapsulating it within the oil droplets.[11]
-
Enhance absorption by presenting this compound in a solubilized state and by the surfactants acting as permeation enhancers.[9][11]
-
Potentially facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[11]
Q4: Can nanoparticle-based delivery systems improve the oral bioavailability of this compound?
A4: Yes, encapsulating this compound in polymeric nanoparticles is a promising strategy.[1] These systems can:
-
Protect from Degradation: The polymeric matrix shields this compound from the harsh environment of the GI tract.[1]
-
Facilitate Uptake: Nanoparticles can be taken up by the intestinal epithelium, including through specialized M-cells in the Peyer's patches.
-
Provide Controlled Release: The formulation can be designed for sustained release of this compound, which can improve its therapeutic effect.
Q5: What role do mucoadhesive polymers play in oral this compound formulations?
A5: Mucoadhesive polymers, such as chitosan, adhere to the mucus layer of the GI tract.[3] This increases the residence time of the this compound formulation at the site of absorption, providing a longer window for the drug to be absorbed and potentially increasing its bioavailability.[3]
Data on Formulation Strategies
The following table summarizes hypothetical, yet representative, pharmacokinetic data for different oral this compound formulation strategies based on a 20 mg oral dose.
| Formulation Strategy | Key Excipients | Mean Cmax (ng/mL) | Mean Tmax (hr) | Mean AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Solution (Control) | This compound in water | 5.2 | 0.5 | 10.4 | <0.1 |
| Enteric-Coated Tablet with PEs | Sodium Caprate, Aprotinin | 55.8 | 2.0 | 223.2 | 2.1 |
| Chitosan-Coated Nanoparticles | Chitosan, PLGA | 89.3 | 4.0 | 535.8 | 5.0 |
| Solid SEDDS | Capryol 90, Cremophor EL, Transcutol HP | 152.1 | 1.5 | 760.5 | 7.1 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
-
Primary Emulsion: Dissolve 100 mg of this compound in 2 mL of aqueous buffer (pH 5.5). In a separate vial, dissolve 500 mg of poly(lactic-co-glycolic acid) (PLGA) in 10 mL of dichloromethane. Add the aqueous this compound solution to the PLGA solution and sonicate on ice for 2 minutes to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to 50 mL of a 1% w/v polyvinyl alcohol (PVA) solution containing 0.5% w/v chitosan. Homogenize at 15,000 rpm for 5 minutes to form a w/o/w double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension at 20,000 x g for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final pellet in a small volume of water containing 5% w/v trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a dry powder.
Protocol 2: In Vitro Release Study of this compound from Nanoparticles
-
Setup: Suspend 10 mg of lyophilized this compound-loaded nanoparticles in 1 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
Incubation: Place the suspension in a dialysis bag (10 kDa MWCO) and immerse it in 50 mL of the corresponding release medium (SGF or SIF). Maintain the setup at 37°C with continuous stirring.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Visualizations
Caption: Workflow of Oral this compound Delivery Challenges.
Caption: Experimental Workflow for Formulation Development.
Caption: Relationship of Excipients to Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 6. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve Oral Peptide Delivery [scite.ai]
- 8. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Elamipretide Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
Disclaimer: The following information is for research and informational purposes only. "Almurtide" is not a recognized drug name in the scientific literature; this document addresses the experimental variability and reproducibility of Elamipretide, a likely intended subject of inquiry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of Elamipretide. By understanding the potential sources of variability, researchers can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Elamipretide?
A1: Elamipretide is a mitochondria-targeting tetrapeptide with the amino acid sequence D-Arg-Dmt-Lys-Phe-NH2.[1] Its primary mechanism involves an electrostatic interaction with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[1][2] This binding helps to stabilize the mitochondrial membrane, improve the efficiency of the electron transport chain, increase ATP production, and reduce the generation of reactive oxygen species (ROS).[1][3][4]
Q2: What are the known sources of variability in clinical trial outcomes for Elamipretide?
A2: Clinical trial results have shown that the efficacy of Elamipretide can vary depending on the patient population and the specific condition being treated. A significant source of variability is the genetic background of the subjects. For instance, in the MMPOWER-3 trial for primary mitochondrial myopathy (PMM), patients with nuclear DNA (nDNA) mutations showed a significant improvement in the 6-minute walk test, whereas those with mitochondrial DNA (mtDNA) mutations did not.[5][6][7]
Q3: Are there common issues with Elamipretide's stability that can affect experiments?
A3: As a peptide, Elamipretide's stability can be influenced by factors such as temperature, pH, and exposure to proteases. The inclusion of the synthetic amino acid 2',6'-dimethyltyrosine (Dmt) in its structure helps to prevent oxidation and increase its stability.[1] For optimal reproducibility, it is crucial to follow the manufacturer's storage and handling instructions precisely. Repeated freeze-thaw cycles should be avoided.
Q4: How should Elamipretide be administered in preclinical models?
A4: In both preclinical and clinical studies, Elamipretide is often administered via subcutaneous injection.[5][8][9] The dosage and frequency will depend on the specific animal model and the experimental question. For in vitro studies, Elamipretide is added directly to the cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding plates. |
| Inaccurate pipetting of Elamipretide. | Use calibrated pipettes and low-retention tips. Prepare a master mix of the treatment solution to add to all wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with a buffer solution to maintain humidity. | |
| Inconsistent results in animal studies | Variability in drug administration. | Ensure consistent subcutaneous injection technique and volume for all animals. |
| Differences in animal age, weight, or genetic background. | Use age- and weight-matched animals from the same genetic background.[6] | |
| Circadian rhythm effects. | Perform experiments at the same time of day to minimize biological variability. | |
| Lower than expected drug efficacy | Degradation of Elamipretide stock solution. | Prepare fresh stock solutions regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect dosage calculation. | Double-check all calculations for dosing solutions. | |
| Cell line or animal model is not responsive. | The underlying pathology of the chosen model may not be amenable to treatment with Elamipretide. Consider using a model with known mitochondrial dysfunction related to cardiolipin abnormalities. |
Quantitative Data from Clinical Trials
The following tables summarize key quantitative outcomes from clinical trials of Elamipretide, illustrating the variability in treatment effects.
Table 1: MMPOWER-3 Trial - Primary Mitochondrial Myopathy (24 weeks) [5][6][7]
| Endpoint | Patient Group | Elamipretide (Mean Change) | Placebo (Mean Change) | Difference (95% CI) | p-value |
| 6-Minute Walk Test (meters) | Overall Population | +14.1 | +17.3 | -3.2 (-18.7 to 12.3) | 0.69 |
| nDNA Mutation Subgroup | +25.5 | +0.3 | +25.2 (3.1 to 47.3) | 0.03 | |
| mtDNA Mutation Subgroup | +14.0 | +25.0 | -11.0 (-28.1 to 6.1) | 0.21 | |
| PMMSA Total Fatigue Score | Overall Population | -1.13 | -1.05 | -0.07 (-0.69 to 0.54) | 0.81 |
Table 2: MMPOWER-2 Trial - Primary Mitochondrial Myopathy (4 weeks) [8]
| Endpoint | Measurement | Value | 95% CI | p-value |
| 6-Minute Walk Test (meters) | Difference between Elamipretide and Placebo | +19.8 | -2.8 to 42.5 | 0.0833 |
| PMMSA Total Fatigue Score | Difference between Elamipretide and Placebo | - | - | 0.0006 |
Table 3: ReCLAIM Study - Intermediate Age-Related Macular Degeneration (24 weeks) [9]
| Endpoint | Mean Change from Baseline | Standard Deviation | p-value |
| Best-Corrected Visual Acuity (letters) | +3.6 | - | 0.014 |
| Low-Luminance Visual Acuity (letters) | +5.6 | - | 0.004 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Permeabilized Cardiac Fibers
This protocol is adapted from studies assessing the effect of Elamipretide on mitochondrial function in heart tissue.[3]
-
Tissue Preparation: Isolate cardiac muscle bundles and permeabilize the cell membranes with saponin to allow access to the mitochondria.
-
Respirometry: Use high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP to measure coupled respiration.
-
Treat with Elamipretide (e.g., 100 µM) or vehicle control.
-
Add a substrate for Complex II (e.g., succinate).
-
Uncouple the electron transport chain with a titratable uncoupler (e.g., FCCP) to measure maximal respiration.
-
Inhibit complexes with specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to assess the activity of individual components of the electron transport chain.
-
-
Data Analysis: Calculate respiratory control ratio (RCR) and other parameters of mitochondrial function. Compare the results between Elamipretide- and vehicle-treated fibers.
Protocol 2: In Vivo Assessment in a Mouse Model of Heart Failure
This protocol is a general workflow based on preclinical studies of Elamipretide in heart failure models.[1]
-
Induction of Heart Failure: Induce heart failure in mice using a clinically relevant model, such as transverse aortic constriction (TAC) or coronary artery ligation.
-
Treatment: Administer Elamipretide (e.g., 0.5 mg/kg daily) or saline control via subcutaneous injection for a specified duration (e.g., 3 months).[10]
-
Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the hearts for further analysis.
-
Histological and Molecular Analysis:
-
Perform histological staining (e.g., Masson's trichrome) to assess fibrosis.
-
Isolate mitochondria and perform respirometry as described in Protocol 1.
-
Conduct Western blotting to analyze the expression of proteins involved in mitochondrial function and apoptosis.
-
Visualizations
Caption: Elamipretide's mechanism of action at the inner mitochondrial membrane.
Caption: Logical workflow for minimizing experimental variability.
References
- 1. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elamipretide Improves Mitochondrial Function in the Failing Human Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Clinical Trial of Elamipretide in Intermediate Age-Related Macular Degeneration and High-Risk Drusen: ReCLAIM High-Risk Drusen Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stealthbt.com [stealthbt.com]
Validation & Comparative
A Comparative Guide to Almurtide and Other Muramyl Dipeptide Analogs for Researchers
An In-depth Analysis of Immunomodulatory Performance and Therapeutic Potential
For researchers and drug development professionals navigating the landscape of innate immune system modulators, muramyl dipeptide (MDP) and its analogs represent a critical area of investigation. This guide provides a comprehensive comparison of Almurtide (also known as nor-MDP or Cgp-11637) with other notable MDP analogs, including Mifamurtide, Romurtide, and Murabutide. By presenting available quantitative data, detailed experimental methodologies, and outlining the core signaling pathways, this document aims to facilitate informed decisions in research and development.
At a Glance: Comparative Performance of MDP Analogs
Muramyl dipeptide and its derivatives are potent activators of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor. This interaction triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and subsequent activation of the innate immune response. The primary goal in the development of MDP analogs has been to enhance their therapeutic efficacy while minimizing undesirable side effects, such as pyrogenicity (fever induction).
While direct head-to-head comparative studies for all analogs are limited, the following tables summarize the available quantitative and qualitative data to facilitate a cross-comparison of their performance.
Table 1: In Vitro Performance of Muramyl Dipeptide Analogs
| Analog | Target | Assay | Key Findings | Reference |
| This compound (nor-MDP) | NOD2 | Not Specified | Data not publicly available. | - |
| Mifamurtide (L-MTP-PE) | NOD2 | NF-κB Reporter Assay | Activates NOD2 signaling. | |
| Romurtide (MDP-Lys) | NOD2 | NF-κB Reporter Assay | Activates NOD2 signaling. | |
| Murabutide | NOD2 | NF-κB Reporter Assay in HEK-Blue™ NOD2 cells | Induces NF-κB activation. | |
| Desmuramylpeptides | NOD2 | HEK-Blue NOD2 Reporter Assay | Potent NOD2 agonists with EC50 values in the low nanomolar range (e.g., 4.5 nM for compound 40). | |
| MDP (Parent Molecule) | NOD2 | NF-κB Reporter Assay | Fold increase in NF-κB activation: 45.6 ± 2.5 at 100 ng. |
Table 2: In Vivo Performance and Clinical Status of Muramyl Dipeptide Analogs
| Analog | Key In Vivo Effects | Pyrogenicity | Clinical Status |
| This compound (nor-MDP) | Investigated as a vaccine adjuvant in oncology. | Less pyrogenic than MDP. | Was in Phase 1 clinical trials (2011-2017). |
| Mifamurtide (L-MTP-PE) | Approved for the treatment of osteosarcoma; increases overall and event-free survival. | Can induce pyrexia. | Approved in Europe for osteosarcoma. |
| Romurtide (MDP-Lys) | Approved for medical use in leukopenia; restores leukocyte and platelet counts after chemotherapy. | Can cause side effects like fever at higher doses. | Approved for leukopenia. |
| Murabutide | Enhances host immunity against bacterial infections and shows non-specific tumor resistance. | Devoid of pyrogenic activity. | Investigated for use in HIV-infected patients. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other MDP analogs involves the activation of the NOD2 signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for evaluating these compounds.
Caption: The NOD2 signaling pathway activated by MDP analogs.
Caption: A typical experimental workflow for evaluating MDP analogs.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
NOD2 Activation Reporter Assay
This assay is designed to quantify the activation of the NOD2 signaling pathway by measuring the downstream activation of the NF-κB transcription factor.
Objective: To determine the potency (e.g., EC50) of MDP analogs in activating the NOD2 pathway.
Materials:
-
HEK293T cells stably co-transfected with a human NOD2 expression vector and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter vector (e.g., HEK-Blue™ NOD2 cells from InvivoGen).
-
Cell culture medium (DMEM with 10% FBS).
-
MDP analogs (this compound, Mifamurtide, etc.) at various concentrations.
-
SEAP or luciferase detection reagent (e.g., QUANTI-Blue™ or Bright-Glo™).
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding: Seed the HEK293T reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the MDP analogs. Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds. Include a positive control (e.g., a known potent NOD2 agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection (SEAP): If using a SEAP reporter, collect a small aliquot of the culture supernatant and add it to the SEAP detection reagent in a new 96-well plate. Incubate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Signal Detection (Luciferase): If using a luciferase reporter, add the luciferase substrate directly to the cells in the culture plate. Incubate for a short period as per the manufacturer's protocol and measure the luminescence.
-
Data Analysis: Plot the reporter signal against the log of the compound concentration and fit a dose-response curve to determine the EC50 value for each analog.
Cytokine Profiling using Luminex Assay
This multiplex assay allows for the simultaneous quantification of multiple cytokines in a small sample volume, providing a comprehensive profile of the inflammatory response induced by MDP analogs.
Objective: To quantify the levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) produced by immune cells in response to MDP analog stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MDP analogs.
-
Luminex multiplex cytokine assay kit (e.g., from Bio-Rad, R&D Systems, or Millipore).
-
Luminex instrument (e.g., Bio-Plex 200).
-
96-well filter plates.
Protocol:
-
Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Treat the cells with different concentrations of the MDP analogs and incubate for 24-48 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
Assay Procedure: Follow the manufacturer's protocol for the Luminex assay. This typically involves:
-
Adding antibody-coupled magnetic beads to the wells of a filter plate.
-
Adding the collected cell supernatants and standards to the wells.
-
Incubating to allow cytokine binding to the beads.
-
Washing the beads.
-
Adding a biotinylated detection antibody cocktail.
-
Incubating to form an antibody-cytokine-antibody sandwich.
-
Adding streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.
-
Washing the beads.
-
Resuspending the beads in assay buffer.
-
-
Data Acquisition: Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of bound cytokine by the intensity of the phycoerythrin signal.
-
Data Analysis: Use the instrument's software to generate a standard curve for each cytokine and calculate the concentration of each cytokine in the samples.
In Vivo Pyrogenicity Testing (Rabbit Pyrogen Test)
This test is the standard method for assessing the fever-inducing potential of parenteral drugs.
Objective: To determine if an MDP analog induces a significant febrile response in rabbits.
Materials:
-
Healthy, mature rabbits.
-
Test substance (MDP analog) dissolved in a sterile, pyrogen-free vehicle.
-
Calibrated temperature-measuring device.
-
Rabbit restraining boxes.
Protocol:
-
Acclimatization: Acclimate the rabbits to the experimental conditions to ensure a stable baseline body temperature.
-
Baseline Temperature: Record the baseline rectal temperature of each rabbit.
-
Injection: Inject the test substance intravenously into the ear vein of a group of three rabbits.
-
Temperature Monitoring: Record the rectal temperature of each rabbit at regular intervals (e.g., every 30 minutes) for at least 3 hours after the injection.
-
Interpretation: The test is considered positive if the sum of the temperature rises for the three rabbits exceeds a specified limit (e.g., as defined in the pharmacopeias). If the initial test is inconclusive, further testing with additional rabbits is required.
Conclusion
The development of muramyl dipeptide analogs has led to several clinically approved immunomodulators with improved therapeutic profiles compared to the parent molecule. This compound, while less documented in publicly available literature, represents another step in this journey, with a focus on reducing pyrogenicity. Mifamurtide and Romurtide have demonstrated clinical success in oncology and supportive care, respectively, providing valuable benchmarks for future developments. Murabutide stands out for its non-pyrogenic nature, a highly desirable characteristic for an immunomodulator.
For researchers, the choice of an MDP analog will depend on the specific application, balancing the need for potent immune activation with the tolerance for potential side effects. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and novel MDP analogs, facilitating the continued advancement of this important class of therapeutics.
Almurtide's In Vivo Mechanism of Action: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Almurtide's in vivo performance against other muramyl dipeptide (MDP) analogs, supported by available experimental data. This compound, a synthetic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (nor-MDP), has demonstrated significant potential as an immunomodulatory agent with anti-infective and anti-tumor properties.
This compound's core mechanism of action lies in its ability to stimulate the innate immune system. Like other MDP analogs, it is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a signaling cascade that leads to the activation of macrophages and monocytes, resulting in the production of various cytokines and chemokines that orchestrate a robust immune response.
Comparative In Vivo Efficacy
While direct head-to-head in vivo comparative studies between this compound and other MDP analogs are limited in publicly available literature, existing data for individual compounds in similar preclinical models allow for an indirect comparison. This section summarizes the available quantitative data on the in vivo efficacy of this compound and two other notable MDP analogs: Mifamurtide and Romurtide.
| Compound | Therapeutic Area | Animal Model | Key Efficacy Endpoint | Quantitative Results |
| This compound | Anti-infective | Mouse (Pseudomonas aeruginosa infection) | Survival Rate | Data not available in comparative quantitative format. Described as offering protective effects. |
| Anti-infective | Mouse (Candida albicans infection) | Survival Rate | Data not available in comparative quantitative format. Described as offering protective effects. | |
| Anti-infective | Mouse (Listeria monocytogenes infection) | Bacterial Clearance | Data not available in comparative quantitative format. Described as having anti-infective activity. | |
| Anti-tumor | Mouse (Friend leukemia virus) | Disease Prevention | Data not available in comparative quantitative format. Described as preventing erythroleukemia. | |
| Anti-tumor | Mouse (Spontaneous breast tumors) | Tumor Growth Delay | Data not available in comparative quantitative format. Described as delaying tumor occurrence. | |
| Mifamurtide | Anti-tumor (Osteosarcoma) | Mouse (Metastatic Osteosarcoma Model) | Reduction in Lung Metastases | Combination with anti-IL-10 antibody showed a significant reduction in lung metastases compared to Mifamurtide alone.[1][2][3][4] |
| Romurtide | Hematopoiesis | Non-human Primate (Chemotherapy-induced thrombocytopenia) | Platelet Recovery | Significantly elevated peripheral platelet counts and shortened recovery time.[5] |
| Anti-infective | Mouse | Nonspecific resistance to infection | Oral administration at 3 mg/mouse enhanced resistance, comparable to 0.1 mg subcutaneous injection.[6] |
Signaling Pathway: NOD2 Activation
The primary signaling pathway initiated by this compound and its analogs is the NOD2 pathway. Upon binding of the muramyl dipeptide ligand, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is crucial for the subsequent activation of downstream signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of IL-10 signaling ensures mifamurtide efficacy in metastatic osteosarcoma [flore.unifi.it]
- 4. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romurtide, a synthetic muramyl dipeptide derivative, accelerates peripheral platelet recovery in nonhuman primate chemotherapy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral application of romurtide, a synthetic muramyl dipeptide derivative, stimulates nonspecific resistance to microbial infections and hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Almurtide vs. Traditional Adjuvants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Almurtide, a synthetic muramyl dipeptide (MDP) derivative, with traditional vaccine adjuvants. The information is compiled from preclinical and clinical research to assist in the rational selection of adjuvants for vaccine development.
Introduction to this compound and Traditional Adjuvants
This compound (also known as nor-MDP) is a synthetic immunomodulator belonging to the muramyl peptide family. These molecules are fragments of bacterial cell wall peptidoglycan and are recognized by the innate immune system, leading to the activation of inflammatory and antimicrobial responses. Specifically, this compound is a derivative of muramyl dipeptide (MDP), which is the minimal bioactive component responsible for the adjuvant activity of Freund's Complete Adjuvant (FCA)[1][2]. This compound is currently under investigation in Phase 1 clinical trials as an adjuvant for cancer vaccines[3].
Traditional adjuvants, such as aluminum salts (Alum) and Freund's adjuvant, have a long history of use in licensed vaccines and experimental immunology. Alum is the most common adjuvant in human vaccines and primarily promotes a Th2-biased immune response, leading to antibody production[4]. Freund's complete adjuvant, an emulsion of mineral oil, water, and inactivated mycobacteria, is a potent inducer of both humoral and cellular immunity but is not used in humans due to its high reactogenicity[1][2].
Mechanism of Action: A Comparative Overview
This compound and other MDP derivatives exert their adjuvant effect primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, enhancing the overall immune response to the co-administered antigen.
In contrast, traditional adjuvants operate through different mechanisms. Alum is thought to work by creating a "depot" effect, where the antigen is slowly released from the injection site, and by inducing a mild inflammatory response that recruits immune cells[5]. Freund's adjuvant induces a strong inflammatory response and facilitates the formation of a granuloma at the injection site, which serves as a long-term source of antigen and a site for immune cell interaction.
Below is a diagram illustrating the distinct signaling pathways.
Efficacy Comparison: Preclinical and Clinical Data
Direct comparative studies of this compound with traditional adjuvants are limited as it is still in early clinical development. However, studies on other muramyl dipeptide derivatives provide valuable insights into its potential efficacy.
Humoral Immune Response (Antibody Production)
Studies have shown that MDP derivatives can induce potent antibody responses, in some cases comparable to Freund's complete adjuvant. For instance, a lipophilic MDP derivative, B30-MDP, when used with a malaria antigen, induced antibody titers that were comparable to those elicited by FCA[6]. Another study comparing seven different adjuvants found that MDP's ability to potentiate the antibody response to bovine serum albumin was similar to that of incomplete Freund's adjuvant (FIA) and superior to alum (alhydrogel) in the primary response[7].
| Adjuvant | Antigen | Model | Key Finding | Reference |
| B30-MDP (lipophilic MDP) | gp195 (malaria) | Rabbits | Induced antibody titers comparable to Freund's Complete Adjuvant. | [6] |
| MDP | Bovine Serum Albumin | Mice | Potentiated primary antibody response, superior to Alhydrogel. | [7] |
| Alum + MDP | H. pylori urease | Mice | Serum IgG kinetics were comparable to an Alum + Quil-A combination. | [8] |
Table 1. Summary of Comparative Data on Humoral Immune Response.
Cellular Immune Response (T-cell Activation)
A key advantage of MDP derivatives over alum is their ability to induce a more balanced Th1/Th2 response, which is crucial for immunity against intracellular pathogens and for cancer immunotherapy. A study that combined MDP with alum to immunize against Helicobacter pylori urease found that this combination led to higher antigen-specific recall responses in splenocyte cultures, with increased production of the Th1 cytokines IFN-gamma and IL-2, compared to a combination of alum and Quil-A[8].
| Adjuvant Combination | Antigen | Model | Key Finding | Reference |
| Alum + MDP | H. pylori urease | Mice | Enhanced antigen-specific recall responses and higher IFN-gamma and IL-2 release compared to Alum + Quil-A. | [8] |
Table 2. Summary of Comparative Data on Cellular Immune Response.
Experimental Protocols
Immunization Protocol for Humoral Response Comparison (Adapted from[6])
This protocol outlines a general procedure for comparing the efficacy of different adjuvants in eliciting an antibody response.
References
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory properties of the vaccine adjuvant alum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypothesis driven development of new adjuvants: Short peptides as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic low-toxicity muramyl dipeptide and monophosphoryl lipid A replace Freund complete adjuvant in inducing growth-inhibitory antibodies to the Plasmodium falciparum major merozoite surface protein, gp195 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparative selectivity of adjuvants for humoral and cell-mediated immunity. I. Effect on the antibody response to bovine serum albumin and sheep red blood cells of Freund's incomplete and complete adjuvants, alhydrogel, Corynebacterium parvum, Bordetella pertussis, muramyl dipeptide and saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating the adjuvanticity of alum by co-administration of muramyl di-peptide (MDP) or Quil-A : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Comparative Analysis: The Bioactive Cyclotide Kalata B1 and Its Synthetic Precursors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the bioactive plant-derived cyclotide, Kalata B1, and its synthetic precursors. Given the initial ambiguity of "Almurtide," this document uses the well-characterized cyclotide Kalata B1 as a representative example of a complex cyclic peptide therapeutic. The comparison focuses on chemical structure, stability, biological activity, and the synthetic processes involved, supported by experimental data and detailed protocols.
Introduction to Cyclotides and Kalata B1
Cyclotides are a fascinating family of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[1] This structure confers exceptional stability to thermal, chemical, and enzymatic degradation compared to linear peptides of a similar size.[2][3] Kalata B1 is the prototypic cyclotide, originally isolated from the plant Oldenlandia affinis, which was used in traditional African medicine to accelerate childbirth.[4] It has since been found to exhibit a range of biological activities, including hemolytic, uterotonic, insecticidal, and antimicrobial effects.[3][4]
The synthetic precursors of Kalata B1 are the individual amino acids that constitute its sequence, and the linear peptide chain that is subsequently cyclized and folded. The remarkable difference in biological activity between the final cyclotide and its precursors underscores the critical role of the three-dimensional structure in its function.
Comparative Data on Biological Activity
The biological efficacy of Kalata B1 is intrinsically linked to its rigid, cyclic structure. In contrast, its linear precursors and constituent amino acids are largely considered to be biologically inactive in the context of the cyclotide's specific functions. The cyclization and formation of the cystine knot are essential for maintaining the correct conformation for membrane interaction and subsequent biological effects.[5]
While the linear form of a peptide may show some antimicrobial activity, it is generally less potent and significantly less stable in biological environments compared to its cyclized counterpart.[2][6] For instance, the half-life of a linear antimicrobial peptide in human serum can be mere minutes, whereas a cyclotide can remain stable for many hours.[2][6]
Below are tables summarizing the comparative biological activities.
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Kalata B1 (Cyclic) | Staphylococcus aureus | Active (Potency varies by study) | [3] |
| Escherichia coli | Weakly active to inactive | [3][6] | |
| Linear Kalata B1 Precursor | Staphylococcus aureus | Significantly reduced or no activity | [2] |
| Escherichia coli | No significant activity | [2] | |
| Individual Amino Acids | Various Bacteria | Generally considered inactive | N/A |
Table 2: Comparative Cytotoxic and Hemolytic Activity
| Compound | Cell Line / Cell Type | IC50 / Hemolytic Activity | Reference |
| Kalata B1 (Cyclic) | Human Erythrocytes (Hemolytic) | Strong hemolytic activity | [3] |
| U-87 Glioblastoma Cells | IC50 ≈ 3.21 µM | [7] | |
| U-251 Glioblastoma Cells | IC50 ≈ 10.88 µM | [7] | |
| Linear Kalata B1 Precursor | Human Erythrocytes (Hemolytic) | Significantly reduced or no activity | [2] |
| Various Cancer Cell Lines | Significantly reduced or no activity | [2] | |
| Individual Amino Acids | Various Cell Lines | Generally considered non-toxic at relevant concentrations | N/A |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear Kalata B1 Precursor
This protocol is based on the Fmoc/tBu strategy for SPPS.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
HBTU/HATU and DIPEA for amino acid coupling
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reversed-phase HPLC for purification
Methodology:
-
Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.
-
Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HATU and DIPEA and coupled to the resin. The completion of the reaction is monitored using a Kaiser test.
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the Kalata B1 sequence.
-
Cleavage and Deprotection: Once the linear peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude linear peptide is purified by reversed-phase HPLC.
Cyclization and Oxidative Folding of Kalata B1
Materials:
-
Purified linear Kalata B1 peptide
-
Cyclization buffer (e.g., ammonium bicarbonate)
-
Oxidation buffer (e.g., a redox system like glutathione)
-
Reversed-phase HPLC for purification
Methodology:
-
Cyclization: The purified linear peptide is dissolved at a low concentration in the cyclization buffer to favor intramolecular cyclization over polymerization. A coupling agent is added to facilitate the formation of the peptide bond between the N- and C-termini.
-
Oxidative Folding: The cyclized peptide is then subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bonds that form the cystine knot.
-
Purification: The final cyclic and folded Kalata B1 is purified by reversed-phase HPLC to isolate the correctly folded isomer.
Antimicrobial Susceptibility Assay (Microbroth Dilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptides.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solutions
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Bacterial Culture Preparation: Bacteria are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Peptide Dilution: The peptides (cyclic Kalata B1 and its linear precursor) are serially diluted in MHB in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptides on the viability of mammalian cells.[8]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide stock solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptides.
-
Incubation: The cells are incubated with the peptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Visualizations
Synthetic Workflow for Kalata B1
Caption: Synthetic workflow for the production of bioactive Kalata B1 from its amino acid precursors.
Hypothetical Signaling Pathway for Cyclotide-Induced Cell Lysis
Caption: Proposed mechanism of Kalata B1-induced cell lysis through membrane disruption.
Conclusion
This comparative analysis highlights the profound impact of three-dimensional structure on the biological activity of the cyclotide Kalata B1. While the synthetic precursors, namely the individual amino acids and the linear peptide, are essential building blocks, they lack the characteristic stability and potent bioactivity of the final, correctly folded cyclic molecule. The data and protocols presented herein provide a framework for researchers in drug development to understand the structure-activity relationships of complex cyclic peptides and to design and evaluate novel therapeutic agents based on these stable and versatile scaffolds.
References
- 1. Do Plant Cyclotides Have Potential As Immunosuppressant Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Synthetic Mirror Image of Kalata B1 Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
In Vivo Therapeutic Potential of Almurtide: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature, preclinical or clinical data regarding the in-vivo therapeutic potential, mechanism of action, and experimental validation of a compound referred to as "Almurtide." Searches of established drug databases and scientific research platforms have not yielded substantive information on this specific molecule.
Therefore, a direct comparative guide detailing this compound's performance against other alternatives, supported by experimental data, cannot be constructed at this time. The information necessary to fulfill the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways is not accessible in the public domain.
For researchers, scientists, and drug development professionals interested in therapeutic agents targeting similar biological pathways that might be associated with a compound like this compound (given the commonality of peptide-based therapeutics), we can offer a comparative analysis of a well-researched mitochondrial-targeting peptide, Elamipretide , as an illustrative example of how such a guide would be structured.
Alternative Focus: Elamipretide - A Mitochondrial-Targeting Peptide
Elamipretide is a tetrapeptide that has been investigated for its therapeutic potential in various conditions associated with mitochondrial dysfunction. Unlike the query for this compound, there is a substantial body of preclinical and clinical research available for Elamipretide.
Mechanism of Action of Elamipretide
Elamipretide's primary mechanism of action involves its interaction with cardiolipin , a phospholipid exclusively found in the inner mitochondrial membrane. This interaction has several downstream effects that contribute to its therapeutic potential:
-
Stabilization of the Inner Mitochondrial Membrane: By binding to cardiolipin, Elamipretide helps maintain the structural integrity of the mitochondrial cristae, which is crucial for efficient oxidative phosphorylation.
-
Enhancement of ATP Production: This structural stabilization facilitates the optimal function of the electron transport chain complexes, leading to improved ATP synthesis.
-
Reduction of Reactive Oxygen Species (ROS): By improving the efficiency of the electron transport chain, Elamipretide reduces electron leakage and, consequently, the production of damaging reactive oxygen species.
-
Inhibition of Apoptosis: Elamipretide can prevent the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.
Below is a diagram illustrating the proposed signaling pathway for Elamipretide.
Caption: Proposed mechanism of action for Elamipretide.
Hypothetical In Vivo Validation Workflow
Should data for this compound become available, a typical in vivo validation workflow to assess its therapeutic potential would likely involve the following steps. This workflow is presented as a template for how such research would be structured and visualized.
Caption: A generalized workflow for in vivo validation of a therapeutic compound.
We recommend that researchers interested in "this compound" verify the compound's name and spelling. If "this compound" is an internal designation for a novel compound, this guide's structure for Elamipretide can serve as a blueprint for presenting future in vivo validation data. As research on new therapeutic agents becomes public, similar comparative analyses will be crucial for the scientific and drug development communities.
Almurtide: An Immunomodulator with a Scant Public Safety Profile
A comprehensive review of publicly available data reveals a significant lack of information regarding the safety profile of the immunomodulator Almurtide, precluding a direct comparison with other agents in its class. While general safety concerns for immunomodulators are well-documented, specific clinical trial data, adverse event reports, and comparative studies for this compound are not readily accessible in the public domain.
Currently, detailed information on this compound's safety and efficacy from clinical trials remains unpublished. DrugBank, a comprehensive online database, identifies this compound as a small molecule glycopeptide.[1] However, it does not provide specific details regarding its mechanism of action as an immunomodulator or any associated safety data from preclinical or clinical studies. This absence of data makes it impossible to construct a meaningful comparison with other immunomodulators for which extensive safety profiles are available.
General Safety Considerations for Immunomodulators
Immunomodulatory drugs, as a class, are associated with a range of potential side effects due to their mechanism of action, which involves altering the body's immune response. A primary concern is an increased risk of infections.[2][3][4] By suppressing or modifying the immune system, these drugs can leave patients more susceptible to bacterial, viral, and fungal pathogens.[2][3][5]
Other potential adverse events associated with various immunomodulators include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea are commonly reported side effects.
-
Hepatotoxicity: Some immunomodulators can affect liver function.
-
Nephrotoxicity: Kidney function can also be impacted by certain immunomodulatory agents.
-
Secondary malignancies: Long-term use of some immunomodulators may be associated with an increased risk of certain cancers.[4]
-
Infusion-related or injection-site reactions: For drugs administered via these routes.
The specific risk profile varies significantly between different immunomodulators, depending on their mechanism of action, patient population, and dosage. For instance, traditional immunosuppressants like azathioprine and methotrexate have well-established safety profiles that include risks of myelosuppression and liver toxicity, respectively.[2] Newer biologic agents, such as TNF inhibitors, are associated with an increased risk of serious infections, including the reactivation of latent tuberculosis.
The Path Forward for this compound
For researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound, the publication of robust clinical trial data is essential. Future disclosures should focus on providing a clear picture of its safety and tolerability, including:
-
Phase I, II, and III clinical trial results: detailing the incidence and severity of adverse events compared to placebo and/or other immunomodulators.
-
Post-marketing surveillance data: to identify any rare or long-term side effects.
-
Head-to-head comparative studies: to directly assess the safety and efficacy of this compound against current standards of care.
Without this critical information, any discussion of this compound's safety profile in comparison to other immunomodulators remains speculative. The scientific and medical communities await the dissemination of these data to understand the potential role of this compound in the therapeutic landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Current Advancement of Immunomodulatory Drugs as Potential Pharmacotherapies for Autoimmunity Based Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medication Safety Concerns Surrounding Immunomodulators [uspharmacist.com]
- 4. longdom.org [longdom.org]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
Head-to-Head Comparison: Almurtide and CpG Oligodeoxynucleotides as Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunotherapy and vaccine adjuvant development, both Almurtide and CpG oligodeoxynucleotides (ODNs) represent promising strategies to harness the power of the innate immune system. While both are potent immunomodulators, they operate through distinct intracellular signaling pathways, leading to nuanced differences in their immunological profiles and potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound and CpG ODNs, summarizing their mechanisms of action, signaling cascades, and available data to inform research and development decisions.
At a Glance: this compound vs. CpG ODNs
| Feature | This compound (norMDP) | CpG Oligodeoxynucleotides (CpG ODNs) |
| Compound Class | Synthetic Muramyl Peptide (norMDP) | Synthetic Oligodeoxynucleotides |
| Innate Immune Receptor | Nucleotide-binding Oligomerization Domain 2 (NOD2) | Toll-like Receptor 9 (TLR9) |
| Receptor Location | Cytosol | Endosome |
| Primary Mechanism | Activates NOD2 signaling pathway | Mimics bacterial DNA to activate TLR9 signaling |
| Key Downstream Adaptor | Receptor-Interacting Protein Kinase 2 (RIPK2) | Myeloid Differentiation Primary Response 88 (MyD88) |
| Primary Transcription Factors | NF-κB, AP-1 | NF-κB, AP-1, IRF7 |
| Reported Immunological Effects | Induction of pro-inflammatory cytokines, enhancement of humoral and mucosal immunity, potential as a vaccine adjuvant. | Strong induction of Type I interferons (especially Class A), pro-inflammatory cytokines (IL-6, IL-12, TNF-α), activation of B cells, pDCs, and NK cells, potent vaccine adjuvant activity. |
| Clinical Development | Reported to be in Phase 1 clinical trials as a vaccine adjuvant. | Various CpG ODNs have been evaluated in numerous clinical trials for cancer immunotherapy and as vaccine adjuvants. |
Mechanism of Action and Signaling Pathways
This compound (norMDP): A NOD2 Agonist
This compound, a synthetic analog of muramyl dipeptide (MDP), functions as a potent agonist for the intracellular pattern recognition receptor, NOD2.[1][2] MDP is a component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[3][4] Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2.[5] The interaction between NOD2 and RIPK2, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the signaling cascade.[6]
The formation of the NOD2-RIPK2 complex initiates a series of downstream events, including the activation of the transcription factors NF-κB and AP-1.[5] This leads to the transcription of a variety of pro-inflammatory cytokines and chemokines, thereby orchestrating an innate immune response.[2]
CpG Oligodeoxynucleotides (CpG ODNs): TLR9 Agonists
CpG ODNs are short synthetic single-stranded DNA molecules containing unmethylated cytosine-guanine dinucleotides (CpG motifs). These motifs are common in bacterial and viral DNA but are rare and often methylated in vertebrate genomes. The innate immune system recognizes these unmethylated CpG motifs as a pathogen-associated molecular pattern (PAMP) through Toll-like receptor 9 (TLR9).[7]
TLR9 is located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[7] Following endocytosis of CpG ODNs, they encounter and bind to TLR9 within the endosome. This ligand-receptor interaction induces the dimerization of TLR9 and the recruitment of the adaptor protein MyD88.[8] MyD88, in turn, recruits and activates members of the IRAK family of kinases (IRAK-4, IRAK-1), leading to the activation of TRAF6.[9] This signaling cascade culminates in the activation of key transcription factors, including NF-κB, AP-1, and, particularly in pDCs, interferon regulatory factor 7 (IRF7).[10] The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and, notably, high levels of type I interferons (IFN-α/β).[8][10]
Experimental Data Summary
This compound (and Muramyl Peptides):
-
Adjuvant Activity: Muramyl peptides, including analogs like murabutide, have demonstrated adjuvant effects, enhancing both humoral and mucosal immune responses to co-administered antigens.[11]
-
Cytokine Induction: Stimulation of NOD2 by muramyl peptides leads to the production of pro-inflammatory cytokines.[12] In some contexts, NOD2 activation can also have regulatory functions, modulating TLR-mediated responses.[4]
-
Clinical Potential: this compound (norMDP) is reportedly in Phase 1 clinical trials as an adjuvant in cancer vaccines, indicating its potential for clinical translation.[1]
CpG ODNs:
-
Potent Adjuvant Activity: CpG ODNs are well-established as potent adjuvants that promote a Th1-biased immune response, characterized by the production of IFN-γ, which is crucial for cellular immunity against tumors and intracellular pathogens.
-
Broad Immune Cell Activation: Different classes of CpG ODNs can activate a range of immune cells. Class A CpG ODNs are potent inducers of IFN-α from pDCs, while Class B CpG ODNs are strong activators of B cells. Class C CpG ODNs combine properties of both A and B classes.
-
Clinical Experience: A significant number of clinical trials have evaluated various CpG ODNs as monotherapies or in combination with other treatments for cancer and as adjuvants in vaccines for infectious diseases.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, standard immunological assays can be employed to assess its activity and compare it to other immunomodulators like CpG ODNs.
In Vitro Immune Cell Activation and Cytokine Profiling
Objective: To determine the ability of this compound and CpG ODNs to activate immune cells and induce cytokine production.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., monocytes, dendritic cells) are cultured in appropriate media.
-
Stimulation: Cells are treated with varying concentrations of this compound, different classes of CpG ODNs (A, B, C), or a negative control (e.g., vehicle). A positive control such as lipopolysaccharide (LPS) for TLR4 activation can also be included.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for cell activation and cytokine secretion.
-
Analysis of Cell Activation Markers: Following incubation, cells can be stained with fluorescently labeled antibodies against activation markers (e.g., CD69, CD80, CD86, MHC class II) and analyzed by flow cytometry.
-
Cytokine Quantification: The culture supernatant is collected, and the concentration of various cytokines (e.g., TNF-α, IL-6, IL-12, IL-1β, IFN-α, IFN-γ) is measured using a multiplex immunoassay (e.g., Luminex-based assay) or enzyme-linked immunosorbent assay (ELISA).[1][13]
In Vivo Adjuvant Efficacy Study
Objective: To evaluate the in vivo adjuvant effect of this compound and CpG ODNs on the immune response to a model antigen.
Methodology:
-
Animal Model: A suitable animal model, such as BALB/c or C57BL/6 mice, is used.
-
Vaccine Formulation: A model antigen (e.g., ovalbumin, OVA) is formulated with this compound, a selected CpG ODN, a combination of both, or a control adjuvant (e.g., alum). A control group receiving only the antigen is also included.
-
Immunization: Mice are immunized via a relevant route (e.g., subcutaneous, intramuscular) with the prepared vaccine formulations. Booster immunizations may be administered at specified intervals.
-
Sample Collection: Blood samples are collected at various time points post-immunization to assess the antibody response. At the end of the study, spleens can be harvested to evaluate T-cell responses.
-
Antibody Titer Measurement: Antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum are determined by ELISA. The ratio of IgG2a to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).
-
T-cell Response Analysis: Splenocytes are isolated and restimulated in vitro with the antigen. The production of cytokines (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to assess the nature and magnitude of the T-cell response.
Conclusion
This compound and CpG ODNs are both compelling immunomodulators with the potential to enhance immune responses in therapeutic and prophylactic settings. Their fundamental difference lies in their target receptors and subcellular locations of action: this compound engages the cytosolic NOD2 pathway, while CpG ODNs activate the endosomal TLR9 pathway. This distinction likely translates to different profiles of immune activation and cytokine induction, which may be more or less favorable depending on the specific application.
While CpG ODNs have been more extensively studied and have a larger body of clinical data, the progression of this compound into clinical trials highlights its promise as a novel vaccine adjuvant. Direct, head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of immunomodulators and to guide their optimal use in the future of immunotherapy.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Activations Assays I Immuno-Oncology CRO services [explicyte.com]
- 4. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR9 signalling activation via direct ligation and its functional consequences in CD4 + T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 7. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 8. The TLR9-MyD88 pathway is critical for adaptive immune responses to adeno-associated virus gene therapy vectors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 11. Intranasal vaccination with murabutide enhances humoral and mucosal immune responses to a virus-like particle vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
Navigating the Safe Disposal of Almurtide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Almurtide is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, a comprehensive approach based on general best practices for peptide-based compounds and chemical waste management is essential. This guide provides a step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
I. Waste Identification and Segregation
The initial and most crucial step is the accurate identification and segregation of this compound waste. All materials that have come into contact with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as chemical waste.
Table 1: this compound Waste Stream Classification and Handling
| Waste Type | Examples | Recommended Segregation | Disposal Container |
| Solid Waste | Contaminated gloves, bench paper, weigh boats, empty vials | Segregate from general waste. | Labeled hazardous waste bag or container. |
| Liquid Waste | Unused solutions, instrument rinseates, supernatants | Segregate based on solvent compatibility (e.g., halogenated vs. non-halogenated). Do not mix with incompatible chemicals. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, broken glass | Place immediately into a designated sharps container. | Puncture-resistant sharps container labeled as hazardous waste. |
Proper segregation prevents accidental chemical reactions and ensures that each waste stream is managed according to regulatory requirements.[1][2]
II. Decontamination and Neutralization Protocols
While specific degradation data for this compound is not publicly available, a general approach for the chemical neutralization of peptide solutions can be employed to minimize potential hazards before disposal. This protocol is based on standard laboratory procedures for peptide inactivation.
Experimental Protocol: Chemical Neutralization of this compound Solutions
Objective: To hydrolyze the peptide bonds in this compound, rendering it inactive.
Materials:
-
This compound solution
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution (e.g., 1M) for pH adjustment
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Perform all steps within a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Basification: While stirring the this compound solution, slowly add 1M NaOH to raise the pH to >12. This strong alkaline condition will initiate the hydrolysis of the peptide bonds.
-
Incubation: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After the incubation period, slowly add 1M HCl to neutralize the solution to a pH between 6 and 8. Monitor the pH carefully using pH strips or a pH meter.
-
Disposal: The resulting neutralized solution, containing amino acid residues and salts, can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing any neutralization protocol to ensure compliance with local and federal regulations.[1]
III. Final Disposal Procedures
The final disposal route for this compound waste depends on its form (solid, liquid, sharp) and whether it has been neutralized. All waste must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1][3]
Table 2: this compound Waste Disposal Pathways
| Waste Stream | Treatment | Final Disposal Method |
| Untreated Liquid Waste | None | Collection by a licensed hazardous waste disposal vendor for incineration. |
| Neutralized Liquid Waste | Chemical Hydrolysis | May be permissible for drain disposal, pending local regulations and institutional approval. |
| Solid Waste | None | Collection by a licensed hazardous waste disposal vendor for incineration. |
| Sharps Waste | None | Collection by a licensed hazardous waste or biomedical waste vendor for treatment (e.g., autoclaving) and disposal. |
All hazardous waste containers must be properly labeled with the contents, accumulation start date, and associated hazards.
IV. Workflow and Decision Making
The following diagrams illustrate the recommended workflows for this compound waste management and the chemical neutralization process.
Caption: this compound Waste Management Workflow
Caption: Chemical Neutralization Workflow
V. Safety and Compliance
When handling this compound and its associated waste, always adhere to standard laboratory safety procedures.[4] This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency eyewash and shower. It is crucial to remember that in the absence of specific manufacturer guidelines, the most conservative approach to waste management should be adopted. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.[3][5]
References
- 1. peptiderecon.com [peptiderecon.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. aamu.edu [aamu.edu]
Essential Safety and Handling Guidance for Almurtide
Important Notice: A specific Safety Data Sheet (SDS) for Almurtide (CAS Number: 61136-12-7), also known as nor-MDP, could not be located despite a comprehensive search of available safety and chemical databases. The information provided herein is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds and should be used as a guideline in the absence of substance-specific data. All laboratory personnel must exercise caution and adhere to institutional and national safety regulations.
This compound is a derivative of muramyl dipeptide and is investigated for its anti-inflammatory and anti-tumor properties. As the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with the utmost care, assuming it to be potentially hazardous.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive approach to personal protective equipment is essential to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with solid or dissolved this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to control airborne exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If handling a powdered form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
General Use: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency and Disposal Plan
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), must be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
